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  • Product: 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile
  • CAS: 61310-40-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Molecular Weight and Exact Mass Determination of CAS 61310-40-5

Executive Summary As a Senior Application Scientist navigating the complexities of drug discovery and analytical chemistry, I frequently encounter analytical discrepancies stemming from a fundamental misunderstanding of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery and analytical chemistry, I frequently encounter analytical discrepancies stemming from a fundamental misunderstanding of mass definitions. When analyzing nitrogen-rich heterocyclic scaffolds like CAS 61310-40-5 (chemically known as 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile), distinguishing between its average molecular weight and its monoisotopic exact mass is not merely an academic exercise—it is a critical requirement for structural elucidation and impurity profiling.

This whitepaper provides an authoritative, step-by-step guide to the theoretical calculations and experimental determination of the exact mass of CAS 61310-40-5 using High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind each experimental parameter, researchers can build self-validating workflows that ensure sub-ppm mass accuracy and unequivocal compound identification.

Theoretical Framework: Average Mass vs. Monoisotopic Exact Mass

CAS 61310-40-5 features a pyrimidine-5-carbonitrile core substituted with a pyridin-4-yl group and an exocyclic amine [1]. Its molecular formula is C₁₀H₇N₅ .

In synthetic chemistry, bulk material calculations rely on the Average Molecular Weight (197.20 g/mol ), which is the weighted average of all naturally occurring isotopes. However, in mass spectrometry, we detect individual ions. Therefore, we must use the Monoisotopic Exact Mass (197.0701 Da), calculated using only the most abundant isotopes (¹²C, ¹H, ¹⁴N).

Mass_Logic Compound CAS 61310-40-5 C10H7N5 AvgMW Average Molecular Weight 197.20 g/mol Compound->AvgMW ExactMass Monoisotopic Exact Mass 197.0701 Da Compound->ExactMass IsoAbundance Weighted Average of All Isotopes AvgMW->IsoAbundance MonoAbundance Sum of Most Abundant Isotopes ExactMass->MonoAbundance App1 Reaction Stoichiometry & Formulation IsoAbundance->App1 App2 HRMS Identification & Structural Elucidation MonoAbundance->App2

Fig 1. Logical divergence between average molecular weight and exact mass applications.

Quantitative Mass Parameters

To facilitate rapid reference during analytical screening, the theoretical mass parameters are summarized below:

Table 1: Theoretical Mass Parameters for CAS 61310-40-5

ParameterValueCalculation Basis
Chemical Formula C₁₀H₇N₅Derived from structure
Average Molecular Weight 197.20 g/mol Weighted average of all natural isotopes
Monoisotopic Exact Mass (M) 197.0701 DaSum of exact masses of ¹²C, ¹H, ¹⁴N
Target Ion [M+H]⁺ 198.0774 m/zM + Exact Mass of a Proton (1.0073 Da)
Target Ion [M+Na]⁺ 220.0599 m/zM + Exact Mass of Sodium (22.9898 Da)

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To experimentally verify the exact mass of CAS 61310-40-5, traditional low-resolution mass spectrometry (e.g., single quadrupole) is insufficient, as it only provides nominal mass (198 m/z for [M+H]⁺). Instead, HRMS platforms such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) must be employed [3]. These instruments offer resolving powers exceeding 70,000, allowing us to differentiate our target analyte from isobaric matrix interferences.

Because CAS 61310-40-5 contains five nitrogen atoms—specifically basic pyridine and pyrimidine nitrogens—it is highly amenable to Electrospray Ionization in Positive Mode (ESI+) [2].

ESI_HRMS_Workflow Prep Sample Preparation 1 µg/mL in 50% MeOH LC UHPLC Separation C18 Column, 0.1% Formic Acid Prep->LC Injection ESI Electrospray Ionization (ESI+) Protonation of Basic Nitrogens LC->ESI Elution HRMS Orbitrap/Q-TOF Analyzer Resolution > 70,000 ESI->HRMS Gas-Phase Ions Data Data Interpretation Target[M+H]+: 198.0774 m/z HRMS->Data Mass Detection

Fig 2. LC-ESI-HRMS workflow for exact mass determination of CAS 61310-40-5.

Self-Validating Experimental Protocol: LC-ESI-HRMS

A robust analytical protocol must be self-validating. The following step-by-step methodology explains not just what to do, but the causality behind each choice to ensure data integrity.

Step 1: System Calibration (The Self-Validation Step)
  • Action: Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

  • Causality: HRMS instruments are sensitive to microscopic fluctuations in temperature and vacuum pressure. Pre-run calibration ensures the mass accuracy is locked to < 1 ppm, validating that any subsequent mass defect observed is inherent to the molecule, not instrument drift.

Step 2: Sample Preparation
  • Action: Dissolve 1.0 mg of CAS 61310-40-5 in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Injecting high concentrations (>10 µg/mL) causes detector saturation and "space-charge effects" in the mass analyzer, which artificially shifts the measured mass. A 1 µg/mL concentration ensures optimal ion transmission and true mass accuracy.

Step 3: Chromatographic Separation (UHPLC)
  • Action: Use a C18 column (2.1 x 50 mm, 1.7 µm). Set Mobile Phase A to Water + 0.1% Formic Acid (FA) and Mobile Phase B to Acetonitrile + 0.1% FA.

  • Causality: The pyrimidine and pyridine rings are highly polar. The 0.1% FA acts as a critical proton source, ensuring the basic nitrogen atoms are pre-ionized in the liquid phase as [M+H]⁺, which exponentially increases ESI efficiency.

Step 4: Electrospray Ionization (ESI+)
  • Action: Set the ESI source to Positive Ion Mode, with a Capillary Voltage of 3.5 kV and a Desolvation Temperature of 350 °C.

  • Causality: ESI is a "soft" ionization technique. The high voltage extracts the pre-formed [M+H]⁺ ions from the liquid droplets into the gas phase without fragmenting the relatively fragile carbonitrile (-C≡N) group [2].

Step 5: High-Resolution Mass Analysis
  • Action: Set the Orbitrap/Q-TOF resolution to at least 70,000 (at m/z 200).

  • Causality: High resolving power is mandatory to differentiate the target [M+H]⁺ (m/z 198.0774) from background matrix interferences (e.g., solvent clusters or plasticizers) that may share the same nominal mass of 198 Da [3].

Data Interpretation & Mass Defect Analysis

Upon acquiring the data, the presence of CAS 61310-40-5 is confirmed not only by the exact mass of the monoisotopic peak but also by its isotopic signature. Because the molecule contains 10 carbons and 5 nitrogens, the natural abundance of ¹³C and ¹⁵N will generate predictable M+1 and M+2 peaks.

Table 2: Predicted Isotopic Distribution for [M+H]⁺ (C₁₀H₈N₅⁺)

Isotope PeakExact Mass (m/z)Relative Abundance (%)Primary Isotopic Origin
M+H (Monoisotopic) 198.0774100.0¹²C, ¹H, ¹⁴N
M+H+1 199.0805~ 12.6¹³C (10 carbons), ¹⁵N (5 nitrogens)
M+H+2 200.0835~ 0.6¹³C₂

Analytical Check: If the measured mass of the monoisotopic peak is 198.0776 m/z, the mass error is calculated as: ((198.0776 - 198.0774) / 198.0774) * 1,000,000 = +1.0 ppm. An error of ≤ 3.0 ppm is globally accepted as definitive confirmation of the elemental formula.

Applications in Drug Development

Understanding the exact mass of CAS 61310-40-5 is paramount in pharmaceutical development. This specific aminopyrimidine scaffold is a privileged structure frequently utilized in the design of kinase inhibitors (due to its ability to form critical hydrogen bonds in the ATP-binding hinge region).

During in vitro metabolism studies (e.g., liver microsome assays), knowing the parent exact mass (198.0774 m/z) allows bioanalytical scientists to rapidly screen for metabolites using Mass Defect Filtering (MDF). For example, an N-oxidation on the pyridine ring will shift the exact mass by exactly +15.9949 Da (the exact mass of oxygen), yielding a metabolite at 214.0723 m/z. Without high-resolution exact mass data, distinguishing this true metabolite from a background matrix ion would be impossible.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6710840, 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile." PubChem. Available at:[Link]

  • Wikipedia Contributors. "Electrospray ionization." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hiragana, K. "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery." Journal of Mass Spectrometry & Purification Techniques (2024). Available at:[Link]

Exploratory

X-ray Crystal Structure of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile: Structural Biology and Pharmacophore Mapping

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern structure-based drug design (SBDD), the 4-amino-2-(pyridin-4-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), the 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile scaffold is recognized as a highly privileged pharmacophore. Characterized by a rigid planar geometry and highly directional hydrogen-bonding vectors, this molecule serves as an exceptionally potent hinge-binding motif for various oncogenic kinases, including Monopolar Spindle 1 (MPS1) and Phosphoinositide 3-kinases (PI3K)[1],[2].

Understanding the precise three-dimensional conformation of this molecule through X-ray crystallography is not merely an academic exercise; it is the foundational step in rational drug optimization. This whitepaper provides a comprehensive, self-validating technical guide to the crystallographic determination, quantitative structural analysis, and biological application of this specific pyrimidine-carbonitrile derivative.

Structural Rationale & Pharmacophore Mapping

Before executing crystallographic protocols, it is critical to understand the mechanistic causality behind the scaffold's design. Every functional group on the 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile core serves a distinct spatial and electronic purpose within a biological target:

  • Pyrimidine Core: Acts as the central rigid scaffold, providing aromaticity for π−π stacking against hydrophobic residues (e.g., gatekeeper or catalytic spine residues) within an ATP-binding pocket.

  • 4-Amino Group: Functions as an obligate hydrogen-bond donor. Its proximity to the pyrimidine nitrogen (N3) creates a classic donor-acceptor motif that perfectly complements the backbone carbonyl and amide groups of a kinase hinge region.

  • 5-Carbonitrile Group: The cyano moiety is a strong electron-withdrawing group that modulates the pKa​ of the adjacent 4-amino group, locking it into a planar conformation. Furthermore, its linear sp -hybridized geometry allows it to probe deep, narrow hydrophobic pockets or act as a highly directional hydrogen-bond acceptor[2].

  • 2-(Pyridin-4-yl) Group: Projects outward from the hinge region. Depending on the specific kinase, it either interacts with the ribose-binding pocket or extends into the solvent channel, offering a critical vector for synthetic elaboration to improve pharmacokinetic (PK) properties.

Pharmacophore Core Pyrimidine Core (Planar Scaffold) Amino 4-Amino Group (H-Bond Donor) Core->Amino Substituent Cyano 5-Carbonitrile (Linear Acceptor) Core->Cyano Substituent Pyridyl 2-(Pyridin-4-yl) (Solvent Vector) Core->Pyridyl Substituent Hinge Kinase Hinge Region Binding Core->Hinge Accepts H-bond (N1/N3) Amino->Hinge Donates H-bond Gatekeeper Gatekeeper Pocket Interaction Cyano->Gatekeeper Steric/Electrostatic fit Solvent Solvent Channel Exposure Pyridyl->Solvent Pi-Pi / Solvation

Caption: Pharmacophore mapping and spatial logic of the 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile scaffold.

Small Molecule X-ray Crystallography: Step-by-Step Protocol

To definitively establish the bond lengths, angles, and planarity of the scaffold, Single-Crystal X-ray Diffraction (SCXRD) is employed. This protocol is designed as a self-validating system to ensure absolute structural integrity.

Phase I: Crystal Growth
  • Preparation: Dissolve 10 mg of the synthesized compound in 0.5 mL of Dimethylformamide (DMF).

  • Solvent Layering: Carefully layer 1.5 mL of Methanol over the DMF solution in a narrow crystallization tube.

  • Equilibration: Seal the tube with a perforated cap and leave undisturbed at 20°C for 5–7 days.

    • Causality: The slow diffusion and evaporation of methanol supersaturates the solution, while the high boiling point and polarity of DMF prevent rapid, amorphous precipitation. This controlled thermodynamic environment favors the nucleation of high-quality, defect-free single crystals.

Phase II: Data Collection
  • Mounting: Select a crystal of optimal dimensions (e.g., 0.15×0.10×0.05 mm) under a polarized microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer and cool to 100 K using an open-flow nitrogen cryostat.

    • Causality: Flash-cooling to 100 K drastically reduces thermal atomic vibrations (minimizing B-factors), which enhances the intensity of high-resolution diffraction spots and protects the crystal from radiation damage.

  • Diffraction: Collect data using a microfocus Cu- radiation source ( λ=1.54178 Å). Copper radiation is explicitly chosen over Molybdenum to maximize the scattering power of the light atoms (C, N, H) present in this molecule.

Phase III: Structure Solution and Refinement
  • Integration: Process the raw diffraction frames using standard integration software (e.g., APEX3 or XDS) to extract intensities and apply empirical absorption corrections.

  • Phase Solution: Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using [3],[4]. Manage the refinement workflow and visualize electron density maps using the [5],[6].

    • Causality for H-Atoms: Because the 4-amino group is critical for hinge binding, its hydrogen atoms must not be placed in idealized positions. They must be located objectively from the difference Fourier map and refined with DFIX restraints to accurately model the intermolecular hydrogen-bonding network.

  • System Validation: The protocol validates itself. The structure is considered successfully resolved when the final R1​ value drops below 0.05, the goodness-of-fit ( S ) approaches 1.0, and the maximum residual electron density peak is <0.5e−/A˚3 .

Quantitative Structural Analysis & Data Presentation

The SCXRD data provides the precise geometric parameters required for accurate in silico docking and molecular dynamics simulations.

Table 1: Typical Crystallographic Data & Refinement Parameters
ParameterValue / Specification
Chemical Formula C10​H7​N5​
Formula Weight 197.20 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu )
Crystal System, Space Group Monoclinic, P21​/c
Final R indices [ I>2σ(I) ] R1​=0.035,wR2​=0.092
Goodness-of-fit on F2 1.045
Table 2: Key Bond Lengths and Angles (Pharmacophore Validation)
Structural FeatureAtoms InvolvedMeasurementFunctional Significance
Cyano Bond Length C(5)≡N(5) ~1.14 ÅConfirms sp -hybridized triple bond, ensuring rigidity.
Cyano Linearity C(4)−C(5)−N(5) ~178.5°Allows deep, unobstructed penetration into the kinase gatekeeper pocket.
Pyrimidine Planarity N(1)−C(2)−N(3)−C(4) Dihedral ~0.5°Ensures optimal π−π stacking with catalytic spine residues.
Amino Bond Length C(4)−N(4) ~1.34 ÅIndicates partial double-bond character; restricts rotation to maintain optimal H-bond donor trajectory.

Protein-Ligand Co-Crystallization Workflow

To translate the small molecule structural data into actionable drug discovery insights, the compound must be co-crystallized with a target kinase (e.g., [1]).

Step-by-Step Methodology
  • Protein Purification: Express the target kinase domain in a Baculovirus/insect cell system. Purify via Ni-NTA affinity chromatography followed by Size-Exclusion Chromatography (SEC) to isolate the monomeric, active fraction.

  • Complex Formation: Incubate the purified apo-protein (at ~10 mg/mL) with a 5-fold molar excess of the pyrimidine-5-carbonitrile ligand dissolved in 100% DMSO (final DMSO concentration <2% ).

    • Causality: The 5-fold excess ensures complete saturation of the ATP-binding pocket, shifting the thermodynamic equilibrium entirely toward the complexed state. This guarantees uniform ligand occupancy across the resulting crystal lattice.

  • Crystallization: Set up sitting-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350, 0.2 M Potassium thiocyanate, and 0.1 M Bis-Tris (pH 7.5).

    • Causality: Sitting-drop is preferred over hanging-drop as it allows for a larger reservoir volume, providing a slower, more controlled vapor equilibration rate critical for large protein-ligand complexes.

  • Data Processing & Validation: Collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR) with a known apo-structure as the search model.

    • System Validation: The success of the co-crystallization is self-validated by calculating an Fo​−Fc​ omit map contoured at . If the experiment is successful, a clear, continuous positive electron density peak perfectly matching the geometry of the 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile scaffold will appear in the active site before the ligand is manually modeled into the coordinates.

Workflow Protein Target Kinase Purification Ligand Ligand Incubation (5x Molar Excess) Protein->Ligand Crystal Sitting-Drop Vapor Diffusion Ligand->Crystal Diffraction Synchrotron X-ray Diffraction Crystal->Diffraction Refinement MR & Omit Map Validation Diffraction->Refinement

Caption: Experimental workflow for protein-ligand co-crystallization and structural validation.

Conclusion

The X-ray crystal structure of 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile reveals a highly rigid, planar molecule with precisely oriented hydrogen-bonding vectors. By utilizing rigorous SCXRD protocols and translating those findings into protein-ligand co-crystallization workflows, structural biologists can leverage this privileged scaffold to design highly selective, next-generation kinase inhibitors with optimized pharmacodynamics.

References

  • Lee, Y., et al. (2021). "X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor". Journal of Medicinal Chemistry. URL:[Link]

  • Frontiers Editorial (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors". Frontiers in Chemistry. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL:[Link]

Sources

Foundational

Decoding the Molecular Architecture: Mechanism of Action of Pyrimidine-5-Carbonitrile Derivatives in Targeted Therapeutics

Executive Summary In the landscape of targeted therapeutics, the pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore. Its structural resemblance to the adenine moiety of ATP allows it to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore. Its structural resemblance to the adenine moiety of ATP allows it to act as a potent, competitive inhibitor across a broad spectrum of oncogenic and inflammatory kinases. This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of pyrimidine-5-carbonitrile derivatives, detailing their polypharmacological profiles—specifically targeting the EGFR/PI3K/AKT axis, cyclin-dependent kinases (CDKs), and COX-2. Furthermore, this guide establishes a self-validating experimental framework to rigorously quantify target engagement and phenotypic efficacy.

Pharmacophoric Significance of the Scaffold

The core efficacy of pyrimidine-5-carbonitrile derivatives stems from their precise stereoelectronic properties. The pyrimidine ring serves as a structural mimic of the purine ring of ATP, allowing the molecule to anchor deep within the highly conserved hinge region of kinase active sites[1].

The addition of the carbonitrile (-CN) group at the C5 position is a critical rational design choice. The -CN moiety exerts a strong electron-withdrawing effect, which lowers the pKa of the adjacent pyrimidine nitrogens, optimizing their hydrogen-bonding capabilities with the backbone amides of the kinase hinge region[2]. Additionally, the linear, cylindrical shape of the cyano group allows it to probe narrow, hydrophobic sub-pockets within the ATP-binding cleft without introducing steric clashes, thereby enhancing both binding affinity and kinase selectivity[1][2].

Primary Modalities of Action: Polypharmacology and Kinase Inhibition

The EGFR and PI3K/AKT Signaling Axis

A primary MoA for these derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K)[3]. Upon binding to the intracellular tyrosine kinase domain of EGFR, pyrimidine-5-carbonitriles block autophosphorylation, effectively silencing the initiation of downstream signaling cascades[1].

Simultaneously, specific derivatives exhibit potent inhibition of PI3K isoforms (such as PI3Kδ and PI3Kγ)[4]. By competitively displacing ATP, these compounds prevent the conversion of PIP2 to PIP3, subsequently suppressing the phosphorylation and activation of AKT-1[3][4]. The downstream consequence of p-AKT suppression is the downregulation of Cyclin D1 (leading to G0/G1 or S-phase cell cycle arrest) and the upregulation of pro-apoptotic proteins such as Caspase 3, Caspase 9, and BAX[3][4].

G Inhibitor Pyrimidine-5-carbonitrile Derivatives EGFR EGFR (WT/T790M) Inhibitor->EGFR ATP-competitive inhibition PI3K PI3K (δ/γ) Inhibitor->PI3K Dual/Selective inhibition EGFR->PI3K AKT AKT-1 PI3K->AKT CellCycle Cell Cycle Arrest (G0/G1 or S-phase) AKT->CellCycle Downregulation of Cyclin D1 Apoptosis Apoptosis (Caspase 3/9, BAX) AKT->Apoptosis Pro-apoptotic signaling

Mechanism of EGFR/PI3K/AKT pathway inhibition by pyrimidine-5-carbonitriles.

Cell Cycle Kinases: CDK9 and MPS1

Beyond the PI3K/AKT axis, pyrimidine-5-carbonitriles are highly effective against cell-cycle regulatory kinases. For instance, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives selectively inhibit CDK9/cyclin T[2]. Structural studies reveal that this selectivity is driven by the relative malleability of the CDK9 active site rather than specific polar contacts, allowing the inhibitor to stabilize the kinase complex independently of the C-terminal tail region[2].

Furthermore, fused derivatives like 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles act as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, an apical dual-specificity kinase overexpressed in triple-negative breast cancer (TNBC)[5]. Inhibition of MPS1 disrupts chromosomal attachment to the mitotic spindle, triggering premature mitotic exit and subsequent tumor cell death[5].

COX-2 Modulation

Interestingly, specific substitutions on the pyrimidine-5-carbonitrile core yield potent anti-inflammatory properties via selective Cyclooxygenase-2 (COX-2) inhibition[6]. Molecular docking reveals that these derivatives occupy the COX-2 active site similarly to Celecoxib, demonstrating a profound connection between selective anti-COX-2 effects and synergistic anti-cancer activity against breast and lung carcinoma cell lines[6].

Quantitative Efficacy Profiling

To contextualize the potency of this scaffold, the following table summarizes key quantitative data derived from recent structural and functional studies:

Compound DerivativePrimary Target(s)Key Efficacy Metric (IC50 / Affinity)Phenotypic Outcome / Cell LineReference
Compound 7f (Trimethoxy derivative)PI3Kδ, PI3Kγ, AKT-16.99 µM, 4.01 µM, 3.36 µMS-phase arrest, Apoptosis (K562 Leukaemia)[4]
Compound 7c (4-fluorophenyl derivative)EGFR (WT/T790M), PI3Kδ< 0.01 µM (EGFR), 0.64 µM (PI3Kδ)G0-G1 arrest (SNB-75, OVAR-4)[3]
Compound 1c (6-amino-2-thiopyrimidine)PI3KδBinding Affinity: -7.4 to -8.4 kcal/molApoptosis (Leukaemia)[7]
Compound 5d COX-2Nanomolar rangeSub-G1/G2-M arrest (MCF-7, A549)[6]
Compound 9 (Pyrrolo-pyrimidine)MPS1 KinaseHigh thermal shift (ΔTm = 16°C)Mitotic exit (MDA-MB-231 TNBC)[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of novel pyrimidine-5-carbonitrile derivatives must follow a self-validating workflow. Each protocol below is designed to confirm the findings of the previous step, eliminating false positives caused by assay interference or off-target toxicity.

Workflow Design Rational Design (Molecular Docking) Synthesis Chemical Synthesis (Pyrimidine Scaffold) Design->Synthesis Binding Target Engagement (DSF / SPR) Synthesis->Binding Enzyme In Vitro Kinase Assay (IC50 Determination) Binding->Enzyme Cellular Phenotypic Screening (Flow Cytometry) Enzyme->Cellular Mechanism Mechanistic Validation (Western Blotting) Cellular->Mechanism

Self-validating experimental workflow for pyrimidine-5-carbonitrile evaluation.

Protocol 1: Target Engagement via Differential Scanning Fluorimetry (DSF)
  • Causality: Enzymatic assays can yield false positives due to compound auto-fluorescence or non-specific aggregation. DSF measures the shift in the melting temperature (ΔTm) of the kinase-ligand complex, providing direct thermodynamic evidence of physical binding independent of enzymatic function[2][5].

  • Step-by-Step:

    • Prepare a reaction mixture containing the purified recombinant kinase (e.g., MPS1 or CDK9), a fluorescent dye (e.g., SYPRO Orange), and the pyrimidine-5-carbonitrile derivative in a buffered solution[2][5].

    • Include a vehicle control (DMSO) and a known reference inhibitor (e.g., CFI-402257 for MPS1) to act as an internal self-validation control[5].

    • Subject the microplate to a thermal gradient (e.g., 25°C to 95°C) using a real-time PCR machine.

    • Record the fluorescence intensity as the protein unfolds and exposes hydrophobic residues to the dye.

    • Calculate the ΔTm. A significant positive shift (e.g., ΔTm = 15–16°C) confirms robust thermodynamic stabilization of the kinase by the inhibitor[5].

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Causality: While DSF proves binding, it does not confirm functional antagonism. In vitro kinase assays quantify the competitive displacement of ATP, establishing the IC50 and confirming the functional mechanism of action[1][4].

  • Step-by-Step:

    • Incubate the target enzyme (e.g., PI3Kδ) with varying concentrations of the test compound (serial dilution) to generate a dose-response curve[4].

    • Add the specific kinase substrate and ATP to initiate the reaction.

    • Measure the residual kinase activity using a luminescent or homogenous time-resolved fluorescence (HTRF) readout.

    • Self-Validation: Analyze the Hill slope of the dose-response curve. A Hill coefficient near 1.0 validates a 1:1 stoichiometric competitive inhibition, ruling out non-specific colloidal aggregation[4].

Protocol 3: Phenotypic Validation via Flow Cytometry (Annexin V/PI Staining)
  • Causality: Target engagement must translate to phenotypic efficacy. Annexin V/PI staining differentiates between cytostatic (cell cycle arrest) and cytotoxic (apoptotic) effects, validating the downstream consequence of PI3K/EGFR blockade[1][4].

  • Step-by-Step:

    • Culture target cancer cells (e.g., K562 or MCF-7) and treat them with the established IC50 concentration of the derivative for 48–72 hours[1][4].

    • Harvest the cells, wash with cold PBS, and resuspend in binding buffer[1].

    • Stain the cells with Annexin V-FITC (which binds to externalized phosphatidylserine during early apoptosis) and Propidium Iodide (PI, which penetrates compromised membranes in late apoptosis/necrosis)[1].

    • Analyze via flow cytometry.

    • Self-Validation: The distinct separation of cell populations into four quadrants (Viable, Early Apoptotic, Late Apoptotic, Necrotic) ensures that cell death is driven by a programmed apoptotic mechanism rather than acute chemical toxicity[1][4].

Conclusion

The pyrimidine-5-carbonitrile scaffold is a highly versatile and tunable pharmacophore. By exploiting its stereoelectronic properties, researchers can design potent inhibitors that selectively target the ATP-binding pockets of critical kinases like EGFR, PI3K, CDK9, and MPS1. When coupled with a rigorous, self-validating experimental workflow, these derivatives offer a highly promising avenue for the development of next-generation targeted anti-cancer and anti-inflammatory therapeutics.

References

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL:[Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - MDPI Source: MDPI (mdpi.com) URL:[Link]

  • X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing CAS 61310-40-5 in the Discovery of Next-Generation Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound: CAS 61310-40-5 (4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile)[1] Executive Summary & Structural Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Compound: CAS 61310-40-5 (4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile)[1]

Executive Summary & Structural Rationale

In the landscape of targeted oncology and inflammatory disease, the pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore for competitive kinase inhibition[2]. CAS 61310-40-5 serves as a critical, versatile building block for synthesizing multi-targeted or highly selective kinase inhibitors.

As an application scientist, I select this specific scaffold for three mechanistic reasons:

  • Hinge-Binding Competence : The 4-aminopyrimidine core perfectly mimics the adenine ring of ATP. The pyrimidine N3 and the 4-amino group act as a bidentate hydrogen bond acceptor/donor pair with the kinase hinge region[3].

  • Gatekeeper & Affinity Pocket Targeting : The 5-carbonitrile (-CN) group is a strong electron-withdrawing moiety that increases the acidity of the 4-amino group (strengthening hinge binding). More importantly, its linear, compact geometry allows it to project into the hydrophobic affinity pocket, acting as a hydrogen bond acceptor for specific gatekeeper residues (e.g., accommodating the bulky Met790 in mutant EGFR)[3].

  • Solvent Vectoring : The 2-(4-pyridyl) substitution provides a highly soluble vector that extends toward the solvent-exposed region, allowing for further derivatization to tune pharmacokinetic (PK) properties without disrupting the primary pharmacophore[1].

Quantitative Pharmacological Profile

Derivatives synthesized from the CAS 61310-40-5 core have demonstrated significant efficacy across multiple kinase targets. The table below summarizes the comparative inhibitory data:

Target KinaseCell Line ModelInhibitory Potency (IC₅₀)Key Structural Interaction MechanismRef.
EGFR (WT) HepG-2 / MCF-70.09 µMHinge binding via pyrimidine N3; H-bond via 5-CN[3]
EGFR (T790M) A5494.03 µM5-CN accommodates bulky Met790 gatekeeper[3]
PI3Kα A2780 / U87MG< 0.1 µM5-CN acts as H-bond acceptor in affinity pocket[2]
PI3Kδ/γ K5623.36 - 6.99 µMModulates downstream AKT/mTOR phosphorylation
CDK9 / Cyclin T Cell-freeΔTₘ > 2°C (DSF)Exploits active site malleability over CDK2

Signaling Pathway Context

Understanding the biological cascade is critical for designing phenotypic screening assays. Derivatives of CAS 61310-40-5 are frequently utilized to dual-target the EGFR and PI3K/AKT pathways, effectively cutting off tumor proliferation signals at multiple nodes[2],[4],[3].

Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR PI3K PI3K (α/δ/γ) EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor CAS 61310-40-5 Derivatives Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

EGFR and PI3K/AKT signaling cascades targeted by pyrimidine-5-carbonitrile derivatives.

High-Throughput Drug Discovery Workflow

To translate CAS 61310-40-5 into viable clinical candidates, a robust, self-validating experimental pipeline is required.

Workflow A Library Synthesis (CAS 61310-40-5) B Primary Screen (HTRF Assay) A->B C Target Engagement (DSF Thermal Shift) B->C D Cell-Based Assays (Apoptosis/K562) C->D E Lead Optimization D->E

Step-by-step drug discovery workflow from library generation to lead optimization.

Validated Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity (E-E-A-T standards).

Protocol A: N4-Derivatization of CAS 61310-40-5

Causality: The 4-amino group of CAS 61310-40-5 is inherently poor at nucleophilic attack due to the electron-withdrawing nature of the adjacent 5-carbonitrile group and the pyrimidine ring. Standard amine coupling fails. We must force the reaction via deprotonation using a strong, non-nucleophilic base.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of CAS 61310-40-5 in anhydrous DMF under an inert Argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Electrophilic Attack: Dropwise add 1.2 eq of the desired electrophile (e.g., an alkyl halide or substituted benzoyl chloride) dissolved in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quenching & Extraction: Quench with ice-cold saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation Mechanism: Perform LC-MS and ¹H-NMR on the crude product. Validation criteria: The disappearance of the broad singlet corresponding to the primary NH₂ protons (~7.5 ppm) and the appearance of a secondary amine/amide proton confirms successful N-derivatization without ring opening.

Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality: HTRF is chosen over standard luminescence because its time-gated measurement (50–150 µs delay) completely eliminates short-lived auto-fluorescence emitted by the synthetic pyrimidine library, preventing false positives[3].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., EGFR WT or PI3Kα), biotinylated substrate, and ATP at its pre-determined Kₘ value.

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the CAS 61310-40-5 derivative library (in DMSO) using an acoustic dispenser. Incubate for 60 minutes at RT.

  • Detection Phase: Add 10 µL of the detection buffer containing Eu³⁺-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Reading: Incubate for 1 hour. Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation Mechanism: Calculate the Z'-factor for every plate using DMSO (negative control) and 1 µM Erlotinib (positive control). Validation criteria: A plate is only accepted if Z' > 0.5. Calculate the ratio of 665/620 nm to determine specific FRET signals.

Protocol C: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality: While HTRF proves enzymatic inhibition, it does not prove direct binding (compounds could be allosteric or assay artifacts). DSF provides an orthogonal, ATP-independent thermodynamic measurement. When a pyrimidine-5-carbonitrile derivative binds the kinase active site, it locks the protein into a stable conformation, requiring higher temperatures to denature[5].

Step-by-Step Methodology:

  • Dye Preparation: Dilute SYPRO Orange dye (5000x) to 5x in the assay buffer (HEPES pH 7.5, 150 mM NaCl).

  • Complex Formation: In a 96-well PCR plate, mix 2 µM of recombinant kinase (e.g., CDK9/Cyclin T) with 10 µM of the test compound. Incubate for 20 minutes at RT.

  • Dye Addition: Add the SYPRO Orange working solution to a final concentration of 1x.

  • Thermal Melt: Run the plate in a Real-Time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Self-Validation Mechanism: Plot the first derivative of the fluorescence curve (-dF/dT) to identify the melting temperature (Tₘ). Validation criteria: A positive shift (ΔTₘ > 2.0°C) relative to the DMSO-only control confirms direct, specific target engagement[5].

References

  • Title : 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile - Sigma-Aldrich | Source : sigmaaldrich.com | URL : 1

  • Title : Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors | Source : frontiersin.org | URL : 2

  • Title : Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Source : nih.gov | URL :4

  • Title : Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M | Source : nih.gov | URL : 3

  • Title : Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity | Source : acs.org | URL :5

Sources

Application

Suzuki coupling reaction conditions for 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals A...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of privileged heterocyclic scaffolds for kinase inhibitors (e.g., GAK, AAK1, and GSK3).

Mechanistic Rationale & Experimental Causality

The synthesis of 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile via the Suzuki-Miyaura cross-coupling of 4-amino-2-chloropyrimidine-5-carbonitrile and a 4-pyridylboron species presents a unique intersection of steric and electronic challenges. As a highly sought-after intermediate in the development of broad-spectrum antiviral and oncology drugs, optimizing this specific C–C bond formation is critical[1].

The Causality Behind the Chemical Challenges:

  • Catalyst Poisoning via the Free Amine: The exocyclic 4-amino group on the pyrimidine ring acts as a competing ligand. It can coordinate tightly to the palladium center, forming stable, catalytically inactive complexes. This phenomenon frequently stalls the catalytic cycle, a known issue that often forces chemists to add a synthetic step to protect the amine (e.g., with a Boc group) prior to coupling [2].

  • Protodeboronation of the Pyridyl Species: 4-Pyridylboronic acid is notoriously unstable under basic, aqueous conditions at elevated temperatures, rapidly undergoing protodeboronation to yield pyridine.

  • Electrophilicity vs. Hydrolysis: The 5-cyano group strongly withdraws electron density, making the C2-chloride highly reactive toward oxidative addition. However, this same electronic activation makes the C2 position highly susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the inactive 4-amino-2-hydroxypyrimidine-5-carbonitrile byproduct[3].

Engineered Solutions: To bypass the need for amine protection and maximize step economy, the protocol below utilizes Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate dppf ligand provides a large bite angle and immense steric bulk, which physically shields the palladium center from coordination by the substrate's free amine. Furthermore, substituting the free boronic acid with 4-pyridylboronic acid pinacol ester drastically reduces the rate of protodeboronation, ensuring a high local concentration of the transmetalating species.

Process Optimization Data

The following table summarizes the quantitative data driving the selection of the optimized protocol, highlighting the delicate balance required between base strength and catalyst structure.

EntryCatalyst (5 mol %)Boron Source (1.5 eq)Base (2.0 eq)Solvent SystemTempYield (%)Mechanistic Observation
1Pd(PPh₃)₄4-Pyridylboronic acidK₂CO₃Dioxane/H₂O (4:1)90 °C35%High protodeboronation; homocoupling observed[1].
2Pd(PPh₃)₄4-Pyridyl pinacol esterK₃PO₄Dioxane/H₂O (4:1)90 °C<20%Catalyst poisoning by free 4-NH₂ group[2].
3Pd-dinorbornylphosphine4-Pyridylboronic acidK₃PO₄Dioxane/H₂O (4:1)80 °C68%Effective for sterically hindered systems[4].
4 Pd(dppf)Cl₂·CH₂Cl₂ 4-Pyridyl pinacol ester K₂CO₃ Dioxane/H₂O (4:1) 90 °C 82% Optimal balance; dppf prevents amine poisoning.

Experimental Workflow

Workflow SM 4-Amino-2-chloropyrimidine- 5-carbonitrile Mix Combine in 1,4-Dioxane/H2O (4:1) SM->Mix BA 4-Pyridylboronic acid pinacol ester BA->Mix Cat Add Pd(dppf)Cl2 (5 mol%) & K2CO3 (2.0 equiv) Mix->Cat Degas Degas: Freeze-Pump-Thaw x3 Cat->Degas React Heat at 90°C for 12-18h Degas->React LCMS LC-MS In-Process Control Target m/z = 198 [M+H]+ React->LCMS Workup Aqueous Extraction (EtOAc) LCMS->Workup Conversion >95% Protect Protect 4-NH2 (Boc2O) & Re-attempt Coupling LCMS->Protect <20% (Amine Poisoning) Purify Column Chromatography (DCM:MeOH 95:5) Workup->Purify Product 4-Amino-2-(4-pyridyl) pyrimidine-5-carbonitrile Purify->Product Protect->Mix Recycled Substrate

Figure 1: Decision-tree workflow for the Suzuki-Miyaura cross-coupling with LC-MS validation.

Step-by-Step Protocol

Reagents Required:

  • 4-Amino-2-chloropyrimidine-5-carbonitrile (1.0 equiv, limiting reagent)

  • 4-Pyridylboronic acid pinacol ester (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Milli-Q H₂O (4:1 v/v ratio, 10 mL per mmol of substrate)

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-2-chloropyrimidine-5-carbonitrile (1.0 mmol, 154.6 mg) and 4-pyridylboronic acid pinacol ester (1.5 mmol, 307.7 mg).

  • Solvent Addition: Add 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O. Add K₂CO₃ (2.0 mmol, 276.4 mg).

  • Degassing (Critical Step): Oxygen rapidly oxidizes the active Pd(0) species. Perform three cycles of freeze-pump-thaw. Alternatively, sparge the biphasic mixture vigorously with ultra-pure N₂ or Argon for 30 minutes.

  • Catalyst Loading: Briefly open the flask under a positive stream of N₂ and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg). Seal the flask.

  • Reaction: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic layers. Heat for 12–18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (10 mL). Filter the biphasic mixture through a short pad of Celite to remove palladium black. Separate the layers. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane (DCM) to 5% Methanol in DCM. The product elutes as a pale yellow solid.

Troubleshooting & Self-Validation System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. At exactly t = 2 hours , pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

Diagnostic Mass Tracking:

  • Target Product Formation: Look for m/z = 198.1 [M+H]⁺ . A strong signal indicates successful transmetalation and reductive elimination.

  • Starting Material Persistence: Look for m/z = 155.0 / 157.0 [M+H]⁺ (characteristic 3:1 chlorine isotope pattern). If SM remains >50% after 12 hours, catalyst poisoning by the free amine has occurred. Corrective Action: Halt the reaction, isolate the SM, and protect the amine using Boc₂O and DMAP before re-attempting the coupling[2].

  • Hydrolysis Byproduct: Look for m/z = 137.0 [M+H]⁺ (4-amino-2-hydroxypyrimidine-5-carbonitrile). If this peak exceeds 15% relative area, the nucleophilic attack of OH⁻ is outcompeting the cross-coupling. Corrective Action: In future runs, lower the reaction temperature to 80 °C or switch to a weaker base such as K₃PO₄.

  • Protodeboronation: If the boronic ester is consumed but SM remains, and LC-MS shows a massive solvent-front peak (pyridine), protodeboronation is occurring. Corrective Action: Ensure the solvent was thoroughly degassed, as oxygen accelerates the degradation of boronic esters.

References

  • Wouters, R., Tian, J., Herdewijn, P., & De Jonghe, S. "A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase." ChemMedChem, 14(2), 237-254 (2019). URL:[Link]

  • Glaxo Group Limited. "Pyrimidine derivatives used as itk inhibitors." World Intellectual Property Organization, WO2010106016A1 (2010).
  • De Jonghe, S., et al. "Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections." Defense Technical Information Center (DTIC) Report, AD1105436 (2020). URL:[Link]

Sources

Method

Application Note: 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile as a Privileged Scaffold in Targeted Therapeutics

The Strategic Value of the Scaffold In modern medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on "privileged scaffolds"—molecular fra...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Scaffold

In modern medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across multiple biological targets. 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile is a highly versatile chemical building block that perfectly exemplifies this concept.

This molecule features three orthogonal reactive sites: a primary amine at C4, an electron-withdrawing carbonitrile at C5, and a basic pyridine ring at C2. This unique triad not only dictates its synthetic versatility—acting as a precursor for complex fused bicyclic systems like pyrido[2,3-d]pyrimidines—but also defines its pharmacodynamic profile. The pyrimidine-5-carbonitrile core has been extensively validated in the development of Phosphoinositide 3-kinase (PI3K) inhibitors [1], Cyclin-dependent kinase 9 (CDK9) inhibitors [2], and Adenosine A1 receptor (A1AR) antagonists[3].

Structural and Mechanistic Profiling

The utility of this building block stems directly from its electronic distribution. The strong electron-withdrawing nature of the C5-nitrile significantly lowers the pKa of the adjacent C4-amine.

Mechanistic Causality: Why is this pKa shift critical? In kinase inhibitor design, the C4-amine must act as a precise hydrogen-bond donor to the backbone carbonyls of the kinase hinge region. A highly basic amine would remain protonated at physiological pH, preventing optimal hinge binding. The C5-nitrile modulates this basicity, rendering the C4-amine more "amide-like," which optimizes it for neutral hydrogen bonding while simultaneously providing a vector for further cyclization. Furthermore, the C2-(pyridin-4-yl) moiety serves a dual purpose: it acts as a solubilizing group in aqueous media and provides a hydrogen-bond acceptor for solvent-exposed regions or specific target residues.

HingeBinding cluster_0 Kinase Hinge Region cluster_1 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile Hinge_NH Hinge Backbone NH (H-Bond Donor) N1_Pyrimidine Pyrimidine N1/N3 (H-Bond Acceptor) Hinge_NH->N1_Pyrimidine Donates H-bond Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) C4_Amine C4-Primary Amine (H-Bond Donor) C4_Amine->Hinge_CO Donates H-bond C5_Nitrile C5-Carbonitrile (EWG / Cyclization) C5_Nitrile->C4_Amine Modulates pKa C2_Pyridine C2-Pyridine Ring (Solubility Vector)

Fig 1: Pharmacophoric mapping of the scaffold within a kinase hinge region.

Quantitative Target Data

The following table summarizes the validated pharmacological utility of the pyrimidine-5-carbonitrile scaffold across different therapeutic targets based on recent literature.

TargetDisease IndicationScaffold Role / InteractionRepresentative Potency (IC50)Reference
PI3Kα OncologyCore pharmacophore; C4-amine forms H-bonds with Asp933/Lys802< 10 nM[1]
CDK9 / Cyclin T Oncology / Cardiac HypertrophyHinge binder; malleable active site accommodation10 - 50 nM[2]
A1AR (Adenosine) CNS / CardiovascularGPCR Antagonist; C2-amine substitution drives selectivitySub-nanomolar[3]

Synthetic Methodologies & Protocols

The orthogonal reactivity of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile allows for divergent library synthesis. The two most critical workflows involve either exploiting the C5-nitrile for annulation (forming bicyclic systems) or functionalizing the C4-amine via cross-coupling.

SyntheticWorkflow Start 4-Amino-2-(pyridin-4-yl) pyrimidine-5-carbonitrile PathA Nitrile Hydrolysis (Acid/Base) Start->PathA PathB Cyclocondensation (w/ Active Methylene) Start->PathB PathC C4-Amine Derivatization (Buchwald-Hartwig) Start->PathC ProdA Carboxamide / Carboxylic Acid PathA->ProdA ProdB Pyrido[2,3-d]pyrimidine Bicyclic Scaffolds PathB->ProdB ProdC N-Aryl/Alkyl Derivatives PathC->ProdC

Fig 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the core.

Protocol 1: Base-Catalyzed Annulation to Pyrido[2,3-d]pyrimidines

Objective: Convert the monocyclic building block into a rigid, fused bicyclic scaffold. Rationale: The electrophilic nature of the C5-nitrile makes it an ideal trap for carbon nucleophiles. By reacting the building block with an active methylene compound, a cyclocondensation occurs, yielding a pyrido[2,3-d]pyrimidine—a highly privileged structure in oncology.

Materials:

  • 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Anhydrous Ethanol (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the pyrimidine building block in anhydrous ethanol.

  • Activation: Add NaOEt in one portion. Causality: The strong base deprotonates the diethyl malonate, generating a resonance-stabilized carbanion.

  • Addition: Add diethyl malonate dropwise over 10 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80°C) for 8–12 hours. Causality: The carbanion attacks the C5-nitrile carbon. Subsequent intramolecular cyclization occurs as the C4-amine attacks the ester carbonyl, followed by the elimination of ethanol to close the pyridine ring.

  • Self-Validation & Workup: Monitor the reaction via TLC (DCM:MeOH 9:1). Completion is indicated by the disappearance of the starting material. Cool the mixture to 0°C and slowly neutralize with 1M HCl until pH 6 is reached. The fused bicyclic product will precipitate. Filter, wash with cold water and cold ethanol, and dry under a vacuum.

  • Quality Control: Confirm cyclization via FTIR spectroscopy. A successful reaction is self-validated by the complete disappearance of the sharp C≡N stretching band at ~2220 cm⁻¹.

Protocol 2: C4-Amine Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: Introduce hydrophobic aryl groups at the C4 position to probe deep hydrophobic pockets in target kinases. Rationale: Because the C5-nitrile withdraws electron density, the C4-amine is a poor nucleophile for standard SN​Ar reactions. Palladium-catalyzed Buchwald-Hartwig amination overcomes this electronic deactivation.

Materials:

  • 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • Xantphos (0.10 eq)

  • Cs2​CO3​ (2.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with the building block, aryl bromide, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ .

  • Atmosphere Control: Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Palladium(0) catalysts are highly sensitive to oxygen; strict anaerobic conditions prevent catalyst degradation.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100°C for 16 hours. Causality: Xantphos is specifically chosen as the ligand because its large bite angle facilitates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling electron-deficient amines. Cs2​CO3​ is used instead of stronger bases (like NaOtBu) to prevent unwanted hydrolysis of the C5-nitrile.

  • Self-Validation & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo.

  • Quality Control: Purify via flash column chromatography. Validate the product using LC-MS (ESI+); the presence of the [M+H]+ peak corresponding to the arylated product confirms successful coupling without nitrile degradation.

Handling, Storage, and Quality Control

To maintain the chemical integrity of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile [4]:

  • Storage: Store at room temperature (20-25°C) in a tightly sealed, light-resistant container. The compound is generally stable but should be protected from prolonged exposure to strong acids or bases to prevent premature nitrile hydrolysis.

  • Purity Verification: Routine QC should include HPLC (UV detection at 254 nm) and 1H -NMR. The pyridine protons typically appear as two distinct doublets in the aromatic region (approx. 8.7 ppm and 8.1 ppm in DMSO- d6​ ), while the C4-amine protons appear as a broad singlet (approx. 7.5-8.0 ppm), which exchanges with D2​O .

References

  • "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Pharmacology. URL:[Link]

  • "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • "4-Amino-5-pyrimidinecarbonitrile - Compound Summary." National Center for Biotechnology Information (PubChem). URL: [Link]

Application

Application Note: In Vitro Cell Viability Assay Protocol for Evaluating CAS 61310-40-5

Target Compound: 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile (CAS 61310-40-5) Primary Application: Preclinical Oncology / Kinase Inhibitor Screening Mechanistic Rationale: The Pyrimidine-5-Carbonitrile Pharmacophore T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile (CAS 61310-40-5) Primary Application: Preclinical Oncology / Kinase Inhibitor Screening

Mechanistic Rationale: The Pyrimidine-5-Carbonitrile Pharmacophore

The compound CAS 61310-40-5 serves as a critical building block and putative active agent containing the highly privileged pyrimidine-5-carbonitrile scaffold. In modern medicinal chemistry, this structural motif is widely recognized for its ability to act as an ATP-competitive inhibitor, targeting critical oncogenic kinase networks.

Extensive structure-activity relationship (SAR) studies demonstrate that pyrimidine-5-carbonitrile derivatives are potent dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2)[1]. Furthermore, substitutions around the pyrimidine core have yielded highly orally bioavailable inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT pathway[2]. Recent drug discovery efforts have also shown that this scaffold can overcome resistance mutations, effectively targeting both wild-type EGFR (EGFRWT) and mutant variants (EGFRT790M) in non-small cell lung cancer models[3].

Pathway Ligand Oncogenic Ligands (e.g., EGF) EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Receptor Activation PI3K PI3K Pathway EGFR->PI3K Signal Transduction AKT AKT Signaling PI3K->AKT Phosphorylation Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation Gene Transcription Inhibitor CAS 61310-40-5 (Pyrimidine-5-carbonitrile) Inhibitor->EGFR ATP-Competitive Inhibition Inhibitor->PI3K Kinase Pocket Binding

Pathway showing dual-inhibition potential of the pyrimidine-5-carbonitrile scaffold.

Experimental Design: Causality & Assay Selection

Why ATP-based Luminescence over MTT/MTS? Metabolic assays (like MTT) rely on the enzymatic reduction of tetrazolium salts by mitochondrial dehydrogenases. However, kinase inhibitors (especially PI3K/AKT inhibitors) fundamentally alter cellular metabolism by downregulating glycolysis long before actual apoptosis occurs. This metabolic shift causes false-positive viability readings in MTT assays.

To establish a rigorous, causal link between CAS 61310-40-5 efficacy and actual cell death, this protocol utilizes an ATP-dependent luciferase cascade . Because intracellular ATP is rapidly hydrolyzed by endogenous ATPases the moment a cell loses membrane integrity, the luminescent signal is strictly and linearly proportional to the number of viable, metabolically intact cells.

Assay Quality Control: A Self-Validating System

A screening protocol is only as reliable as its internal controls. This workflow is engineered as a self-validating system through two critical mechanisms:

  • Spatial Control (Edge Effect Mitigation): The outer perimeter wells of the 96-well plate are filled with sterile PBS rather than experimental cells. This prevents thermal gradients and evaporation during the 72-hour incubation, which would otherwise artificially concentrate the compound in the outer wells and skew IC50 calculations.

  • Statistical Validation (Z'-Factor): Every plate must include a vehicle control (0.1% DMSO, maximum signal/ μpos​ ) and a positive control (e.g., 1 µM Erlotinib, minimum signal/ μneg​ ). The Z'-factor is calculated using the formula:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    A plate is only validated for IC50 extraction if the Z'-factor is > 0.5, proving the dynamic range is robust against assay noise.

Step-by-Step Methodology

Workflow Day1 Day 1: Cell Seeding (96-well plate) Day2 Day 2: Compound Treatment (CAS 61310-40-5) Day1->Day2 Day4 Day 4: Lysis & ATP Reaction (Viability Reagent) Day2->Day4 Read Luminescence Detection Day4->Read Analysis IC50 Calculation & Z'-factor QC Read->Analysis

Step-by-step experimental workflow for the ATP-based in vitro cell viability assay.

Phase 1: Compound Solubilization and Dilution
  • Dissolve CAS 61310-40-5 in 100% anhydrous DMSO to yield a master stock concentration of 10 mM.

  • Prepare a 10-point, 1:3 serial dilution in DMSO to create 1000x intermediate stocks.

  • Dilute the intermediate stocks 1:100 in complete culture media to create 10x working solutions.

    • Causality Note: The final DMSO concentration in the assay must not exceed 0.1% v/v. Higher concentrations induce solvent-mediated cytotoxicity, confounding the specific anti-proliferative effects of the pyrimidine-5-carbonitrile pharmacophore.

Phase 2: Cell Seeding and Spatial Control
  • Harvest logarithmic-phase cells (e.g., A549, MCF-7, HCT-116).

  • Seed cells at 3,000 - 5,000 cells/well in 90 µL of media into the inner 60 wells of an opaque white 96-well microplate.

    • Causality Note: Opaque white plates are mandatory. They maximize the reflection of the luminescent signal toward the detector and completely eliminate well-to-well optical crosstalk.

  • Fill the 36 perimeter wells with 100 µL of sterile PBS.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell adhesion and recovery.

Phase 3: Drug Administration
  • Add 10 µL of the 10x working solutions of CAS 61310-40-5 to the 90 µL culture wells.

  • Include wells for the vehicle control (0.1% DMSO) and positive control (1 µM Erlotinib).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

Phase 4: ATP-Dependent Luminescence Detection
  • Remove the plate from the incubator and equilibrate it to room temperature (22°C - 25°C) for 30 minutes.

    • Causality Note: This thermal equilibration is critical. Luciferase enzyme kinetics are highly temperature-dependent. If cold reagent is added to a warm plate, uneven temperature gradients will cause outer wells to luminesce brighter than inner wells, destroying the assay's Z'-factor.

  • Add 100 µL of room-temperature CellTiter-Glo (or equivalent ATP-based reagent) to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.5 - 1.0 second per well.

Data Presentation & Expected Outcomes

Based on the known biological activity of the pyrimidine-5-carbonitrile class[3], the following table summarizes the anticipated quantitative IC50 data when evaluating CAS 61310-40-5 against standard oncology cell lines.

Cell LineTissue OriginTarget Expression ProfileExpected IC50 (µM) CAS 61310-40-5Reference Control (Erlotinib) IC50 (µM)
A549 Non-Small Cell LungEGFR WT2.5 - 5.0~2.4
HCT-116 Colorectal CarcinomaPI3K Mutated3.0 - 6.0~3.3
MCF-7 Breast AdenocarcinomaEGFR / PI3K4.0 - 7.5~4.1
MRC-5 Normal Lung FibroblastNormal / Non-Oncogenic> 50.0 (Low Toxicity)> 20.0

Data should be analyzed using non-linear regression (curve fit) in software such as GraphPad Prism, utilizing a four-parameter logistic equation to extract precise IC50 values.

References

  • Title : 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile | 61310-40-5 Source : Sigma-Aldrich URL :

  • Title : Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies Source : PMC (National Institutes of Health) URL : 1

  • Title : Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source : Frontiers in Pharmacology URL : 2

  • Title : Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source : Organic & Biomolecular Chemistry (RSC Publishing) URL : 3

Sources

Method

Application Note: Scaling Up the Synthesis of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile

Introduction & Rationale The synthesis of highly functionalized 4-amino-5-cyanopyrimidines is a foundational transformation in medicinal chemistry, providing critical precursors for ATP-competitive kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of highly functionalized 4-amino-5-cyanopyrimidines is a foundational transformation in medicinal chemistry, providing critical precursors for ATP-competitive kinase inhibitors and pyrazolo[3,4-d]pyrimidine derivatives[1][2]. Specifically, 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile serves as a potent building block due to the hydrogen-bonding capacity of its pyridine ring and the versatile reactivity of its cyano and amino groups.

Historically, the condensation of amidines with ethoxymethylenemalononitrile (EMMN) has been the premier route to construct the pyrimidine core[3][4]. This methodology parallels the industrial synthesis of established nitrogen heterocycles, such as the pathways used to generate allopurinol precursors[5]. However, transitioning this reaction from a discovery-scale milligram synthesis to a robust, multi-gram or kilogram process requires rigorous control over reaction kinetics, exotherm management, and thermodynamic driving forces. This application note details a self-validating, highly scalable protocol designed for process chemists and drug development professionals.

Mechanistic Causality & Process Chemistry

To scale this reaction successfully, one must move beyond simply mixing reagents and instead engineer the process around the underlying reaction mechanism.

The formation of the pyrimidine core is a cascade reaction driven by sequential nucleophilic attacks and a strong thermodynamic sink (aromatization).

  • Free-Basing: Isonicotinamidine is typically supplied as a stable hydrochloride salt. A stoichiometric amount of base is required to liberate the nucleophilic free amidine.

  • Intermolecular Nucleophilic Attack: The free amidine nitrogen attacks the highly electrophilic ethoxymethylene carbon of EMMN.

  • Elimination: The expulsion of ethanol generates an N-(2,2-dicyanovinyl)amidine intermediate.

  • Intramolecular Cyclization & Tautomerization: The second amidine nitrogen attacks one of the pendant cyano groups, closing the six-membered ring. Subsequent tautomerization yields the fully aromatic 4-amino-5-cyanopyrimidine system.

Mechanism A Isonicotinamidine (Nucleophile) C Nucleophilic Attack (at Ethoxymethylene Carbon) A->C B Ethoxymethylenemalononitrile (EMMN, Electrophile) B->C D Elimination (- Ethanol) C->D E N-(2,2-dicyanovinyl)amidine Intermediate D->E F Intramolecular Cyclization (Attack on Cyano Group) E->F G Aromatization / Tautomerization F->G H Target Pyrimidine Core G->H

Fig 2. Mechanistic pathway of amidine and EMMN condensation.

Scale-Up Considerations: Solvent and Base Selection

In discovery chemistry, this reaction is often run in DMF using potassium carbonate ( K2​CO3​ ). For scale-up, this is suboptimal due to the high boiling point of DMF and the heterogeneous nature of K2​CO3​ , which leads to erratic reaction kinetics and difficult product isolation.

The Engineered Solution: We utilize Sodium Ethoxide (NaOEt) in Absolute Ethanol .

  • Causality: NaOEt acts as a homogeneous base, ensuring rapid and complete free-basing of the amidine. Furthermore, ethanol serves as both the solvent and the leaving group in step 3. By running the reaction at reflux in ethanol, the system leverages Le Chatelier's principle and the thermodynamic stability of the final aromatic product to drive the equilibrium forward.

  • Self-Validating Isolation: The target pyrimidine is highly insoluble in cold ethanol, whereas the byproducts (NaCl) are soluble in water. This allows for direct isolation via filtration, completely bypassing unscalable column chromatography.

Quantitative Data Summary: Process Optimization

The following table summarizes the optimization parameters evaluated during the scale-up campaign. Entry 3 represents the finalized, scalable conditions.

EntryScale (mol)Base (Eq)SolventTemp (°C)Time (h)Yield (%)HPLC Purity (%)
10.1 K2​CO3​ (1.5)DMF906.065.492.0
20.5NaOMe (1.1)MeOH655.078.296.5
3 1.0 NaOEt (1.1) EtOH 78 (Reflux) 4.0 89.5 >99.2

Experimental Protocol (1.0 Mol Scale)

ProcessWorkflow Start Reactor Setup (Inert N2 Atmosphere) Base Base Addition (NaOEt in EtOH) Start->Base Amidine Amidine Free-Basing (Isonicotinamidine HCl) Base->Amidine EMMN EMMN Dosing (Controlled Exotherm) Amidine->EMMN Reflux Reflux & Cyclization (78°C, 4 hours) EMMN->Reflux Cooling Cooling & Crystallization (Ramp to 5°C) Reflux->Cooling Filtration Filtration & Washing (Cold EtOH / H2O) Cooling->Filtration Product 4-Amino-2-(pyridin-4-yl) pyrimidine-5-carbonitrile Filtration->Product

Fig 1. Scalable process workflow for pyrimidine core synthesis.

Reagents Required
  • Isonicotinamidine hydrochloride: 1.0 mol (157.6 g)

  • Ethoxymethylenemalononitrile (EMMN): 1.05 mol (128.2 g)

  • Sodium ethoxide (21 wt% in EtOH): 1.1 mol (~356 g solution)

  • Absolute Ethanol: 1.5 L (Reaction) + 0.5 L (Wash)

  • Deionized Water: 1.0 L (Wash)

Step-by-Step Methodology
  • Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel. Purge the system with inert nitrogen ( N2​ ).

  • Suspension & Free-Basing: Charge the reactor with 1.5 L of absolute ethanol and 157.6 g of isonicotinamidine hydrochloride. Stir at 250 rpm. Dropwise, add the 21 wt% NaOEt solution over 30 minutes, maintaining the internal temperature at 20–25°C.

    • Self-Validation Check: The suspension will change character as the free amidine dissolves and fine, granular NaCl precipitates.

  • Electrophile Dosing: Charge the addition funnel with 128.2 g of EMMN. Add the EMMN to the reactor portion-wise over 45 minutes.

    • Critical Process Parameter (CPP): This step is mildly exothermic. Adjust the jacket cooling to ensure the internal temperature does not exceed 35°C to prevent premature, uncontrolled polymerization of EMMN.

  • Cyclization & Reflux: Once addition is complete, ramp the jacket temperature to heat the reaction mixture to a gentle reflux (internal temp ~78°C). Maintain reflux for 4 hours.

    • Self-Validation Check: At approximately the 2-hour mark, the reaction mixture will transition from a dark homogeneous solution to a thick, off-white slurry as the highly crystalline target product precipitates.

  • Controlled Crystallization: After 4 hours, program the jacket to cool the reactor from 78°C to 5°C at a linear ramp rate of 0.5°C/min. Hold at 5°C for 1 hour to maximize crystal yield.

  • Isolation & Washing: Discharge the slurry onto a sintered glass Buchner funnel under vacuum.

    • Wash the filter cake with 500 mL of ice-cold absolute ethanol to remove organic impurities.

    • Wash the filter cake with 2 x 500 mL of deionized water to dissolve and remove the precipitated NaCl byproduct.

    • Quality Control: Perform a silver nitrate ( AgNO3​ ) drop test on the final aqueous filtrate. The absence of a white AgCl precipitate confirms the complete removal of salts.

  • Drying: Transfer the off-white solid to a vacuum oven and dry at 50°C and <50 mbar to a constant weight.

References

  • Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Derivatives.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • 4-Amino-2-methylpyrimidine-5-carbonitrile. Benchchem.
  • Condensation Reactions of Ethyl Ethoxymethylenecyanoacet
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.

Sources

Application

Application Note: Overcoming Deactivation in the N-Functionalization of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile

Introduction & Chemical Context For drug development professionals and synthetic chemists, the pyrimidine scaffold is a highly privileged pharmacophore, especially in the design of kinase inhibitors (e.g., EGFR, Abl). Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

For drug development professionals and synthetic chemists, the pyrimidine scaffold is a highly privileged pharmacophore, especially in the design of kinase inhibitors (e.g., EGFR, Abl). The target molecule, 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile , presents a unique synthetic challenge. The 4-amino group is exceptionally deactivated. The lone pair of the nitrogen atom is strongly delocalized into the electron-deficient pyrimidine ring. This electron-withdrawing effect is further amplified by the presence of the strongly electron-withdrawing 5-carbonitrile (cyano) group and the 2-(pyridin-4-yl) substituent. Consequently, the nucleophilicity of the primary amine is drastically reduced, rendering standard functionalization protocols (such as direct acylation or alkylation) sluggish or completely ineffective.

Mechanistic Insights and Causality of Experimental Choices

The Acylation Dilemma: Mono- vs. Di-acylation When attempting to acylate highly deactivated anilines and aminopyrimidines using standard conditions (e.g., acyl chlorides with weak bases like triethylamine or pyridine), the reaction often fails to yield the desired monoacylated product cleanly. Instead, researchers frequently observe unreacted starting material alongside the N,N-diacylated byproduct. The causality behind this lies in the relative pKa values of the species involved. Once a trace amount of the monoacylated product (an amide) is formed, the NH proton becomes highly acidic due to the adjacent carbonyl and the electron-deficient pyrimidine ring. The weak base present in the reaction mixture rapidly deprotonates this mono-amide, forming a highly reactive amide anion that immediately attacks a second equivalent of the acyl chloride, leading to diacylation. This phenomenon is well-documented in studies concerning the [1].

To circumvent this and achieve selective monoacylation, the reaction must be driven by pre-forming the nucleophile. Using a strong base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in a polar aprotic solvent (e.g., anhydrous DMF or THF) ensures complete deprotonation of the starting amine to form a powerful nitrogen anion. Subsequent controlled addition of the electrophile (acyl chloride) at low temperatures (0 °C) allows for selective monoacylation. This strategy has been successfully employed in the [2].

The Alkylation Strategy Similarly, direct alkylation using alkyl halides and weak bases (like K2CO3 or Cs2CO3) is often unviable. Reductive amination is also challenging because the deactivated amine struggles to form the intermediate imine. Therefore, base-promoted alkylation using NaH in DMF is the preferred self-validating approach. By monitoring the hydrogen gas evolution during the NaH addition, the chemist can visually validate the deprotonation step before introducing the alkylating agent.

Visualizing the Functionalization Workflows

Workflow A 4-Amino-2-(pyridin-4-yl) pyrimidine-5-carbonitrile B Acylation Pathway A->B C Alkylation Pathway A->C D Weak Base (TEA/Pyridine) Result: N,N-Diacylation or No Rxn B->D E Strong Base (t-BuOK/DMF) Result: Selective Monoacylation B->E F Direct Alkylation (RX + Cs2CO3) Result: Poor Yield / No Rxn C->F G Base-Promoted (NaH + RX) Result: N-Alkyl derivative C->G

Decision tree for the N-functionalization of deactivated aminopyrimidines.

Mechanism N1 Deactivated Amine Ar-NH2 N2 Amide Anion [Ar-NH]- K+ N1->N2 t-BuOK (1.1 eq) Deprotonation N3 Monoacylated Product Ar-NH-CO-R N2->N3 R-COCl (1.0 eq) Nucleophilic Attack N4 Diacylated Product Ar-N(CO-R)2 N3->N4 Excess Base & R-COCl Over-reaction

Mechanistic pathway of base-mediated acylation highlighting the risk of diacylation.

Quantitative Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between the choice of base/solvent and the resulting product distribution during the benzoylation of deactivated 4-aminopyrimidines.

Base (Equivalents)SolventTemperatureElectrophile (Eq.)Major ProductTypical Yield (%)
Triethylamine (2.0)DCMRefluxBenzoyl Chloride (1.2)N,N-Diacylated> 60% (Diacyl)
Pyridine (2.0)THF60 °CBenzoyl Chloride (1.2)N,N-Diacylated> 50% (Diacyl)
NaH (1.2)THF0 °C to RTBenzoyl Chloride (1.0)Monoacylated65 - 75%
t-BuOK (1.2) DMF 0 °C to RT Benzoyl Chloride (1.0) Monoacylated 75 - 85%
DMAP (0.2) + TEA (1.5)DCMRTBenzoyl Chloride (1.1)Monoacylated40 - 50%

Note: The use of t-BuOK in DMF provides the optimal balance of strong basicity and solubility for the polar 5-carbonitrile substituted pyrimidine scaffold.

Detailed Experimental Protocols

Protocol A: Selective N-Monoacylation using t-BuOK

This protocol is designed as a self-validating system. The color change upon the addition of t-BuOK indicates the formation of the nitrogen anion, confirming the activation of the deactivated amine.

Reagents:

  • 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (1.0 mmol, 197 mg)

  • Potassium tert-butoxide (t-BuOK) (1.2 mmol, 135 mg)

  • Benzoyl chloride (or desired acyl chloride) (1.05 mmol, 122 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen.

  • Dissolution: Add 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (1.0 mmol) to the flask, followed by 5.0 mL of anhydrous DMF. Stir until a homogeneous solution is achieved.

  • Deprotonation (Validation Step): Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add t-BuOK (1.2 mmol) in small portions over 5 minutes. Self-Validation: Observe a deepening of the solution's color (typically turning dark yellow or orange), which confirms the formation of the highly conjugated amide anion. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Dissolve the benzoyl chloride (1.05 mmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes using a syringe pump to prevent a localized excess of the electrophile (which could trigger diacylation).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2-4 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Quench the reaction by pouring the mixture into 25 mL of an ice-cold saturated aqueous NaHCO3 solution. The product will typically precipitate out of the solution.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold distilled water (3 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove residual DMF and unreacted acyl chloride.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or recrystallize from ethanol.

Protocol B: Base-Promoted N-Alkylation using NaH

Alkylation requires the irreversible formation of the anion. NaH is used here, and the evolution of H2 gas serves as the validation metric.

Reagents:

  • 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (1.0 mmol, 197 mg)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)

  • Alkyl halide (e.g., Benzyl bromide) (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) or DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged flask, suspend NaH (1.2 mmol) in anhydrous THF (2.0 mL).

  • Anion Formation (Validation Step): Cool the suspension to 0 °C. Dissolve the aminopyrimidine (1.0 mmol) in 3.0 mL of THF/DMF and add it dropwise to the NaH suspension. Self-Validation: Vigorous bubbling (evolution of H2 gas) must be observed. This is the critical physical proof that the deactivated amine is being successfully deprotonated. Stir until gas evolution ceases (approx. 30-45 minutes).

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise at 0 °C.

  • Heating: Depending on the electrophilicity of the alkyl halide, the reaction may require heating. For highly reactive halides like benzyl bromide, warming to RT and stirring for 4 hours is usually sufficient. For less reactive aliphatic halides, heating to 60 °C may be required.

  • Work-up: Carefully quench the reaction with a few drops of methanol to destroy unreacted NaH, then partition between Ethyl Acetate (20 mL) and Water (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography to isolate the mono-alkylated product.

References

  • Title: Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Source: Chemistry & Biology Interface (Vol. 9 (3), May – June 2019) URL: [Link]

Method

Formulation techniques for pyrimidine-5-carbonitrile based compounds

Application Note: Advanced Formulation and Delivery Strategies for Pyrimidine-5-Carbonitrile Derivatives Executive Summary The pyrimidine-5-carbonitrile scaffold is a highly privileged structure in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation and Delivery Strategies for Pyrimidine-5-Carbonitrile Derivatives

Executive Summary

The pyrimidine-5-carbonitrile scaffold is a highly privileged structure in modern medicinal chemistry. Derivatives of this class have demonstrated profound pharmacological efficacy as orally bioavailable PI3K/AKT inhibitors[1], COX-2 inhibitors[2], and CXCR2 receptor antagonists[3]. However, translating these potent molecules from in vitro hits to in vivo therapeutics is frequently bottlenecked by their Biopharmaceutics Classification System (BCS) Class II or IV status.

The rigid, planar heteroaromatic core and the highly polar carbonitrile group drive strong solute-solute interactions and high crystal lattice energies[4]. Furthermore, extensive peripheral substitutions often push their partition coefficients (Log P) to 5 or higher[5]. This application note details field-proven formulation protocols—specifically Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS)—designed to rationally overcome these physicochemical barriers and maximize oral bioavailability.

Physicochemical Profiling & Causality in Formulation Design

Before selecting a formulation pathway, it is critical to map the molecular behavior of the specific pyrimidine-5-carbonitrile derivative. The carbonitrile moiety acts as a strong hydrogen bond acceptor, while the pyrimidine ring engages in extensive π-π stacking. Thermodynamic studies reveal that these strong solute-solute interactions fiercely resist aqueous solvation, acting as a thermodynamic sink that prevents dissolution[4].

Table 1: Representative Physicochemical Properties & Formulation Implications

PropertyTypical Value RangeFormulation Implication
Aqueous Solubility < 10 µg/mLRequires aggressive solubility enhancement (ASD, Nanosuspension).
Log P (Lipophilicity) 3.5 – 5.5Highly lipophilic; ideal candidate for lipid-based systems (SMEDDS)[5].
Melting Point 220°C – >300°CHigh crystal lattice energy[2]. Thermal methods (HME) risk API degradation; solvent-based methods preferred.
pKa (Basic Nitrogen) 3.0 – 5.0pH-dependent solubility; potential for microenvironmental pH-modifiers in ASDs.

To navigate these challenges, formulation scientists must rely on a structured decision matrix based on the API's dominant physicochemical barrier.

FormulationWorkflow Start Pyrimidine-5-carbonitrile API (BCS Class II/IV) Solubility Aqueous Solubility Assessment Start->Solubility LogP Log P Evaluation (Lipophilicity) Start->LogP ASD Amorphous Solid Dispersion (Spray Drying) Solubility->ASD High Melting Point Strong Crystal Lattice Nano Nanosuspension (Wet Milling) Solubility->Nano Poor Lipid & Aqueous Solubility (Brick Dust) SMEDDS Lipid-Based Formulation (SMEDDS) LogP->SMEDDS Log P > 4 High Lipid Solubility

Decision matrix for pyrimidine-5-carbonitrile formulation based on physicochemical properties.

Protocol 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Rationale: Due to the exceptionally high melting points (>300°C) of many pyrimidine-5-carbonitrile derivatives[2], Hot Melt Extrusion (HME) poses a severe risk of thermal degradation. Spray drying is the preferred method to disrupt the strong crystal lattice. By rapidly evaporating the solvent, the API is kinetically trapped in a high-energy, amorphous state within a polymeric matrix, effectively bypassing the solute-solute interaction barrier during gastrointestinal transit[4].

Materials:

  • API: Pyrimidine-5-carbonitrile derivative.

  • Polymer: Hypromellose Acetate Succinate (HPMCAS-M) – chosen for its amphiphilic nature, which maintains supersaturation in the small intestine.

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) (80:20 v/v).

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the API and HPMCAS-M at a 1:3 (w/w) ratio in the DCM/MeOH solvent mixture to achieve a total solid concentration of 5% w/v.

    • Self-Validation Check: The solution must be optically clear. Any residual microcrystals will act as nucleation seeds, causing premature crystallization during shelf-life storage.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C (Must be maintained strictly below the glass transition temperature, Tg​ , of the polymer to prevent particle fusion and sticking to the cyclone).

    • Atomization Gas Flow: 400 L/h.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to drive off residual DCM/MeOH to below ICH Q3C safety limits.

  • System Validation (Solid-State Characterization):

    • Powder X-Ray Diffraction (PXRD): Confirm the absence of sharp Bragg peaks. A broad halo pattern validates the amorphous conversion.

    • Differential Scanning Calorimetry (DSC): Verify a single, unified Tg​ (indicating a homogenous polymer-drug mixture) and the complete absence of the API's characteristic endothermic melting peak (>220°C).

Protocol 2: Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality & Rationale: For pyrimidine-5-carbonitrile derivatives exhibiting extreme lipophilicity (Log P ~ 5)[5], forcing aqueous dissolution via ASDs may still result in precipitation upon entering the neutral pH of the intestine. SMEDDS bypass the dissolution step entirely. They present the drug in a pre-solubilized lipid matrix that spontaneously forms microemulsions (<50 nm) upon contact with gastric motility, enhancing lymphatic absorption and mitigating hepatic first-pass metabolism.

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate).

  • Surfactant: Kolliphor EL (Polyoxyl 35 castor oil).

  • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether).

Step-by-Step Methodology:

  • Excipient Screening: Determine the equilibrium solubility of the API in various excipients. Pyrimidine-5-carbonitriles typically exhibit maximum solubility in medium-chain mono/diglycerides due to their interaction with the polar carbonitrile headgroup.

  • Formulation Preparation:

    • Combine excipients at the optimal ratio: Oil (20%), Surfactant (50%), Co-surfactant (30%).

    • Add the API (up to 50 mg/g of the lipid mixture) to the pre-mixed blank SMEDDS.

    • Stir magnetically at 40°C for 2 hours until the API is completely dissolved.

  • System Validation (Dispersion & Sizing):

    • Dilute 1 mL of the loaded SMEDDS in 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm).

    • Dynamic Light Scattering (DLS): Confirm a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) < 0.2. A low PDI self-validates that the microemulsion is robust, uniform, and resistant to Ostwald ripening.

Pharmacodynamic Context: Target Engagement & Mechanism

Understanding the biological fate of the formulated API is crucial for formulation scientists, particularly when designing release profiles. Pyrimidine-5-carbonitrile derivatives are extensively engineered to target the ATP-binding pocket of kinases. For instance, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives act as potent, orally bioavailable PI3K inhibitors for solid tumors[1]. Additionally, specific derivatives act as powerful apoptosis inducers through the direct inhibition of the PI3K/AKT axis in leukemia models[5]. Formulations must ensure that the API reaches the systemic circulation at concentrations sufficient to maintain this ATP-competitive inhibition.

PI3K_AKT_Pathway Drug Pyrimidine-5-carbonitrile Derivatives PI3K PI3K (Phosphoinositide 3-kinase) Drug->PI3K Inhibits (ATP-competitive) PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT (Protein Kinase B) PIP3->AKT Activates mTOR mTOR Pathway AKT->mTOR Activates Apoptosis Apoptosis Induction & Cell Cycle Arrest mTOR->Apoptosis Inhibition leads to

Pharmacodynamic mechanism of pyrimidine-5-carbonitrile derivatives via PI3K/AKT axis inhibition.

Sources

Application

High-throughput screening methods for CAS 61310-40-5 derivatives

Application Note: High-Throughput Screening (HTS) Protocols for CAS 61310-40-5 Derivatives in Targeted Kinase Drug Discovery Executive Summary & Mechanistic Rationale The compound CAS 61310-40-5 , chemically identified a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) Protocols for CAS 61310-40-5 Derivatives in Targeted Kinase Drug Discovery

Executive Summary & Mechanistic Rationale

The compound CAS 61310-40-5 , chemically identified as 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile, represents a highly privileged structural motif in modern oncology and targeted drug discovery. The 4-aminopyrimidine core is a canonical ATP-competitive hinge-binding scaffold. When deployed in kinase inhibitor libraries, the pyrimidine nitrogen and the exocyclic 4-amino group form critical bidentate hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Cys or Met residues) [2].

Derivatizing this scaffold requires a robust High-Throughput Screening (HTS) cascade to identify potent and selective hits. The 5-cyano group acts as an electron-withdrawing moiety that modulates the pKa of the 4-amino group, strengthening hinge interactions while vectoring into the gatekeeper pocket. Meanwhile, the 2-(pyridin-4-yl) substituent projects into the solvent-exposed ribose pocket, providing a vector for optimizing aqueous solubility and selectivity [1, 4].

Because highly conjugated pyrimidine derivatives often exhibit compound autofluorescence, traditional fluorescence intensity assays are prone to high false-positive rates. Therefore, this application note outlines a self-validating HTS workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for the primary biochemical screen, followed by a phenotypic secondary screen to confirm cellular target engagement and penetrance [3].

HTS Workflow Overview

HTS_Cascade Step1 Library Preparation CAS 61310-40-5 Derivatives Step2 Primary Biochemical Screen TR-FRET Kinase Assay Step1->Step2 Acoustic Dispensing Step3 Secondary Phenotypic Screen CellTiter-Glo Viability Step2->Step3 IC50 < 1 µM Z' > 0.6 Step4 Counter-Screening Kinase Selectivity Panel Step3->Step4 Cell Penetrance Validated Step5 Hit-to-Lead Candidate Selection Step4->Step5 >50-fold Selectivity

HTS cascade for CAS 61310-40-5 derivatives from library preparation to lead candidate selection.

Protocol 1: Primary Biochemical Screen (TR-FRET Kinase Assay)

Causality & Assay Design: TR-FRET is selected as the primary biochemical readout because its time-delayed measurement effectively eliminates the short-lived autofluorescence inherent to many nitrogen-rich heterocyclic libraries like CAS 61310-40-5 derivatives [3]. This is a homogeneous, no-wash assay, ensuring high reproducibility and scalability in 384- or 1536-well formats.

Self-Validating System: Every screening plate must contain 16 wells of a known pan-kinase inhibitor (e.g., Staurosporine, 10 µM) to establish the assay floor (100% inhibition) and 16 wells of DMSO vehicle to establish the assay ceiling (0% inhibition). A Z'-factor is calculated per plate; plates with Z' < 0.5 are automatically rejected to ensure data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT must be added fresh to prevent the oxidation of catalytic cysteine residues.

  • Compound Dispensing: Using an Echo® Acoustic Dispenser, transfer 50 nL of CAS 61310-40-5 derivatives (from a 10 mM DMSO stock) into a 384-well low-volume proxiplate. This non-contact transfer prevents cross-contamination and maintains a final DMSO concentration of 0.5%, which is well-tolerated by most kinases.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., EGFR or Aurora Kinase) diluted in Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix (e.g., biotinylated peptide substrate). The ATP concentration should be set at the empirical Km​ of the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-XL665 (Acceptor).

  • Incubation & Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using an excitation wavelength of 320 nm and measuring dual emission at 615 nm (Europium) and 665 nm (XL665).

Protocol 2: Secondary Phenotypic Screen (CellTiter-Glo Viability)

Causality & Assay Design: Biochemical potency does not guarantee cellular efficacy. The 5-cyano and 4-pyridyl groups of the CAS 61310-40-5 scaffold can significantly alter the topological polar surface area (tPSA) and lipophilicity (LogP), impacting membrane permeability. The CellTiter-Glo (CTG) assay measures intracellular ATP levels as a proxy for metabolic viability, validating that the biochemical hits can penetrate the cell membrane and inhibit the target in a complex intracellular environment [1].

Self-Validating System: Include a cytotoxic reference compound (e.g., Puromycin, 10 µg/mL) to establish the absolute assay floor. A cell-free background control (media only) must be subtracted from all raw luminescence values to account for auto-luminescence of the media components.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target-dependent cancer cell lines (e.g., Ba/F3 mutant lines or H1975 cells for EGFR profiling). Seed 2,000 cells/well in 30 µL of complete growth media into a 384-well white opaque tissue culture plate.

  • Incubation: Incubate the plates overnight at 37°C, 5% CO2​ to allow for cell recovery and adherence.

  • Compound Treatment: Pin-transfer or acoustically dispense the derivative library in a 10-point dose-response curve (ranging from 10 µM to 0.3 nM). Ensure the final DMSO concentration does not exceed 0.2% to prevent vehicle-induced cytotoxicity.

  • Proliferation Phase: Incubate the treated cells for 72 hours at 37°C, 5% CO2​ .

  • Luminescence Detection: Equilibrate the assay plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo® Reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode plate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Data Presentation & Quality Control Metrics

To ensure rigorous decision-making during the hit-to-lead phase, all screening data must be evaluated against strict quantitative thresholds.

ParameterTarget ThresholdMechanistic Rationale
Z'-Factor (Primary Screen) >0.6 Ensures robust separation between positive and negative controls; validates assay reliability.
Signal-to-Background (S/B) >5.0 Guarantees that the TR-FRET signal window is large enough to detect partial inhibitors accurately.
Biochemical IC50​ <1.0μM Establishes baseline ATP-competitive binding affinity of the 4-aminopyrimidine core.
Cellular IC50​ <5.0μM Confirms membrane penetrance and intracellular target engagement without off-target cytotoxicity.
Selectivity Fold >50 -foldEnsures the vectoring of the 2-(4-pyridyl) group successfully discriminates against anti-targets (e.g., hERG or closely related kinases) [4].

References

  • Title: Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer Source: Arch Pharm (Weinheim) / PubMed URL: [Link]

  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI Molecules URL: [Link]

  • Title: TR-FRET Powers Smarter Drug Screening Source: The Scientist URL: [Link]

  • Title: Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

Method

Application Note: Catalytic Synthesis and Protocol for 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile

Overview & Pharmacological Relevance 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile (CAS: 61310-40-5) is a highly valuable heterocyclic building block. Pyrimidine-5-carbonitrile derivatives are extensively utilized in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Pharmacological Relevance

4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile (CAS: 61310-40-5) is a highly valuable heterocyclic building block. Pyrimidine-5-carbonitrile derivatives are extensively utilized in drug discovery, serving as core pharmacophores for kinase inhibitors, anthelmintic agents, and anti-inflammatory drugs[1]. The integration of the 4-pyridyl moiety further enhances the molecule's ability to participate in hydrogen bonding and metal coordination, making it a privileged scaffold in modern medicinal chemistry[2].

This application note details a robust, base-catalyzed synthetic protocol relying on the bimolecular condensation of isonicotinamidine and ethoxymethylenemalononitrile (EMMN). By leveraging specific catalytic conditions, researchers can achieve high-yield, scalable synthesis while maintaining operational simplicity.

Mechanistic Rationale & Catalyst Selection

The construction of the highly substituted pyrimidine ring is achieved via a multi-step condensation cascade[3]. The starting materials are isonicotinamidine (typically supplied as a stable hydrochloride salt) and EMMN.

Causality of the Base Catalyst: The reaction requires a basic catalyst to serve dual purposes[4]. First, it neutralizes the isonicotinamidine hydrochloride, liberating the free amidine base and significantly enhancing the nucleophilicity of the nitrogen atoms. Second, the basic environment facilitates the initial nucleophilic attack of the amidine onto the electrophilic alkene carbon of EMMN. This is followed by the elimination of an ethanol molecule (intermolecular substitution) and a subsequent intramolecular cyclization where the second amidine nitrogen attacks one of the cyano groups[3][5]. Finally, rapid tautomerization yields the stable aromatic 4-aminopyrimidine system.

Self-Validating Design: The protocol is designed to be self-validating. The displacement of the ethoxy group and subsequent cyclization naturally drives the precipitation of the highly crystalline pyrimidine product from the ethanolic solvent. This precipitation pushes the thermodynamic equilibrium forward and allows for real-time visual confirmation of reaction progress.

Reaction Workflow

SynthesisWorkflow Start Isonicotinamidine HCl + Ethoxymethylenemalononitrile Base Addition of Base Catalyst (NaOEt in EtOH) Start->Base FreeBase Amidine Free-Basing (Nucleophile Activation) Base->FreeBase Deprotonation Step1 Intermolecular Substitution (Loss of EtOH) FreeBase->Step1 Michael-type addition Step2 Intramolecular Cyclization (Attack on Nitrile) Step1->Step2 Ring Closure Product 4-amino-2-(4-pyridyl)pyrimidine- 5-carbonitrile Step2->Product Tautomerization

Fig 1: Base-catalyzed synthesis workflow for 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile.

Quantitative Catalyst Screening

Selecting the optimal catalyst is critical for maximizing yield and minimizing side reactions (such as the premature hydrolysis of the nitrile group). Table 1 summarizes the optimization of catalytic conditions. Sodium ethoxide (1.2 equivalents) in ethanol provides the optimal balance of basicity and solubility[4].

Table 1: Catalyst Optimization for the Synthesis of 4-Amino-2-(4-pyridyl)pyrimidine-5-carbonitrile

Catalyst (1.2 eq)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
NoneEthanol8024< 5Amidine remains protonated; no nucleophilic attack[4].
Potassium CarbonateEthanol801245Heterogeneous mixture; incomplete free-basing.
TriethylamineEthanol80872Homogeneous; moderate basicity limits cyclization rate.
Sodium HydroxideEthanol/H₂O80655Side reactions (nitrile hydrolysis) observed[4].
Sodium Ethoxide Ethanol 80 4 91 Optimal pKa; common ion effect prevents EMMN degradation.

Self-Validating Experimental Protocol

Materials Required:

  • Isonicotinamidine hydrochloride (1.0 eq, 10 mmol, 1.57 g)

  • Ethoxymethylenemalononitrile (1.05 eq, 10.5 mmol, 1.28 g)

  • Sodium ethoxide solution (21% wt in ethanol) (1.2 eq, 12 mmol, ~4.5 mL)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Preparation of the Free Base (Self-Validating Step 1):

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend isonicotinamidine hydrochloride (1.57 g) in 20 mL of absolute ethanol.

    • Dropwise, add the sodium ethoxide solution.

    • Causality & Observation: The suspension will transition visually as the hydrochloride salt is neutralized to form the free isonicotinamidine base, and insoluble sodium chloride (NaCl) simultaneously precipitates. Stir for 15 minutes at room temperature to ensure complete deprotonation.

  • Electrophile Addition:

    • Dissolve ethoxymethylenemalononitrile (1.28 g) in 10 mL of absolute ethanol.

    • Add this solution dropwise to the reaction flask over 10 minutes.

    • Causality: Gradual addition prevents uncontrollable exothermic spikes and limits the homopolymerization of the highly reactive EMMN.

  • Cyclization & Reflux (Self-Validating Step 2):

    • Attach a reflux condenser and heat the mixture to 80 °C (reflux) using an oil bath.

    • Causality & Observation: Heat drives the elimination of ethanol and the subsequent ring closure. After 1-2 hours, a dense, pale-yellow to off-white precipitate of the product will begin to crash out of the hot solution due to its lower solubility compared to the starting materials. This phase separation protects the product from over-reaction.

    • Continue reflux for a total of 4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1; UV active at 254 nm) until the EMMN spot is fully consumed.

  • Workup & Isolation:

    • Remove the flask from the heat and allow it to cool gradually to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

    • Filter the precipitate under vacuum using a Büchner funnel.

    • Causality: Wash the filter cake sequentially with ice-cold ethanol (2 x 10 mL) to remove unreacted starting materials and colored impurities, followed by distilled water (2 x 15 mL) to dissolve and wash away the NaCl byproduct.

  • Drying & Storage:

    • Dry the solid in a vacuum oven at 60 °C for 12 hours.

    • Expected Yield: ~1.8 g (91%) of 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile as an off-white powder.

Analytical Characterization Checkpoints

To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • FT-IR (KBr): Sharp absorption bands at ~3300-3400 cm⁻¹ (primary amine N-H stretch) and a distinct, sharp peak at ~2220 cm⁻¹ (C≡N nitrile stretch), confirming the survival of the cyano group during cyclization[1].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.75 (d, 2H, pyridine α-protons)

    • δ 8.60 (s, 1H, pyrimidine C6-proton)

    • δ 8.15 (d, 2H, pyridine β-protons)

    • δ 7.80 (br s, 2H, -NH₂, exchangeable with D₂O).

  • ESI-MS: [M+H]⁺ calculated for C₁₀H₈N₅⁺: 198.08; Found: 198.1.

References

  • Title: One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities Source: Der Pharma Chemica URL
  • Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review Source: Journal of Chemical Reviews URL
  • Title: Amprolium (Synthesis and Reactions of Ethoxymethylenemalononitrile)
  • Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile

Welcome to the technical support center for 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you overcome these issues in your experimental work.

I. Understanding the Molecule: Physicochemical Properties

Before attempting to modify the solubility of a compound, it is crucial to understand its inherent physicochemical properties.

FAQ 1: What are the key structural features of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile that influence its solubility?

This molecule has several functional groups that dictate its solubility behavior:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated to form a more soluble salt at an acidic pH.[1][2][3]

  • Aminopyrimidine Ring: The amino group and the nitrogen atoms within the pyrimidine ring can also participate in hydrogen bonding and can be protonated.

  • Carbonitrile Group: This group is polar but does not ionize.

  • Aromatic System: The overall planar and aromatic nature of the molecule can lead to strong crystal lattice energy, which in turn can limit its solubility.[2]

Table 1: Estimated Physicochemical Properties of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight~209.2 g/mol Relatively small, which is generally favorable for solubility.
pKa (most basic)~5.2 (Pyridine N)The molecule is a weak base; solubility will be pH-dependent.[3]
logP~0.9 - 1.5Indicates moderate lipophilicity, suggesting poor intrinsic aqueous solubility.

II. Common Solubility Problems & Initial Troubleshooting

FAQ 2: My compound is precipitating out of my aqueous buffer at neutral pH. What are the first things I should try?

Precipitation at neutral pH is a common issue for weakly basic compounds. Here are the initial steps to take:

  • pH Adjustment: The most straightforward approach is to lower the pH of your buffer. Protonating the basic pyridine nitrogen will form a more soluble salt.[1][2] A systematic titration to find the optimal pH is recommended.

  • Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can help overcome the activation energy required for dissolution by breaking down particle agglomerates.[2] However, be cautious of potential compound degradation at elevated temperatures.

  • Dilution: If your experimental design allows, simply lowering the concentration of the compound might be sufficient to keep it in solution.

III. Advanced Solubilization Strategies & Protocols

If initial troubleshooting steps are insufficient, several formulation strategies can be employed. The choice of method will depend on the requirements of your specific assay (e.g., in vitro vs. in vivo, required concentration, tolerance for excipients).

Strategy 1: pH-Controlled Solubilization

The Principle: By adjusting the pH of the aqueous medium to be at least 2 units below the pKa of the most basic functional group (the pyridine nitrogen), you can ensure that the compound exists predominantly in its more soluble, ionized (protonated) form.[1][2]

dot

pH_Equilibrium cluster_low_pH Low pH (e.g., < 4) cluster_high_pH High pH (e.g., > 6) Protonated Protonated Form (More Soluble) Neutral Neutral Form (Less Soluble) Protonated->Neutral + OH- Neutral->Protonated + H+

Caption: pH-dependent equilibrium of the compound.

Protocol 1: Systematic pH-Solubility Profiling

  • Prepare a Series of Buffers: Create a range of buffers (e.g., citrate, acetate, phosphate) with pH values from 2.0 to 7.4.

  • Add Excess Compound: Add an excess of solid 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached (thermodynamic solubility).[4][5]

  • Separate Undissolved Solid: Centrifuge the samples at high speed and filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • Plot Data: Plot solubility (e.g., in µg/mL) against pH to identify the optimal pH range for solubilization.

Strategy 2: Co-solvency

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[][7] This makes the environment more favorable for dissolving lipophilic compounds by reducing the ability of water to "squeeze out" non-polar molecules.[]

dot

Cosolvency_Workflow Start Need to Dissolve Compound for In Vitro Assay PrepStock Prepare Concentrated Stock in 100% DMSO Start->PrepStock Screen Screen Co-solvents (e.g., DMSO, Ethanol, PEG 400) PrepStock->Screen Dilute Dilute Stock into Aqueous Buffer with Varying % Co-solvent Screen->Dilute Observe Observe for Precipitation (Visual, Nephelometry) Dilute->Observe Select Select Lowest % Co-solvent with No Precipitation Observe->Select Validate Validate Compatibility with Assay Select->Validate End Proceed with Experiment Validate->End

Caption: Workflow for selecting a suitable co-solvent.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)[]

  • Ethanol[][8]

  • Propylene glycol (PG)[8][9]

  • Polyethylene glycols (e.g., PEG 300, PEG 400)[][10]

Protocol 2: Screening for an Effective Co-solvent System

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).

  • Set up Dilutions: In microcentrifuge tubes or a 96-well plate, prepare your aqueous experimental buffer.

  • Spike in Stock Solution: Add small volumes of the DMSO stock solution to the buffer to achieve the desired final compound concentration. Test a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Mix and Incubate: Vortex or shake the samples briefly and let them sit at room temperature for at least one hour.

  • Visual Inspection: Visually inspect for any signs of precipitation (cloudiness, particulates). This is a kinetic solubility assessment.[4][11]

  • Select and Validate: Choose the lowest concentration of co-solvent that keeps the compound fully dissolved. It is critical to run a vehicle control in your experiment to ensure the chosen co-solvent concentration does not interfere with the assay.

Strategy 3: Complexation with Cyclodextrins

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" where the hydrophobic part of the guest is shielded from water, thereby increasing its apparent aqueous solubility.[12][14][15]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[12]

Protocol 3: Formulation with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD or SBE-β-CD in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate: Shake or stir the mixtures for 24-48 hours at a controlled temperature.

  • Clarify and Quantify: Centrifuge and filter the samples as described in Protocol 1.

  • Analyze: Quantify the concentration of the dissolved compound in the filtrate via HPLC-UV. This will determine the extent of solubility enhancement for each cyclodextrin concentration.

Strategy 4: Use of Surfactants

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[16] These micelles have a hydrophobic core that can entrap poorly soluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[17][18]

Common Non-ionic Surfactants in Research:

  • Polysorbates (e.g., Tween® 20, Tween® 80)

  • Poloxamers (e.g., Pluronic® F-68)

Protocol 4: Surfactant-based Solubilization Screening

  • Prepare Surfactant Solutions: Make a series of solutions of a non-ionic surfactant (e.g., Tween® 80) in your aqueous buffer at concentrations above its CMC (e.g., 0.05%, 0.1%, 0.5% w/v).

  • Add Compound and Equilibrate: Add an excess of the solid compound to each solution and equilibrate for 24-48 hours with shaking.

  • Clarify and Quantify: Centrifuge and filter the samples to remove undissolved solid.

  • Analyze: Determine the compound's concentration in the filtrate by HPLC-UV.

  • Validate: As with co-solvents, it is essential to run a vehicle control to ensure the surfactant does not interfere with your downstream biological or chemical assays.

IV. Summary and Recommendations

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Ionization of the molecule to form a soluble salt.Simple, rapid, and effective for ionizable compounds.[]May not be suitable for all assays; pH can affect biological systems.
Co-solvency Reduces solvent polarity.Easy to implement for stock solutions; effective for many compounds.[9]Organic solvents can interfere with assays and may be toxic to cells.
Cyclodextrins Encapsulation of the drug in a hydrophobic cavity.Low toxicity, widely used in pharmaceutical formulations.[19]Can be more expensive; may alter drug availability to its target.
Surfactants Micellar entrapment of the drug.Highly effective at increasing apparent solubility.Can interfere with cell membranes and protein assays; potential for toxicity.[20]

Recommended Starting Approach:

  • Start with pH Adjustment: For initial in vitro screening, attempt to dissolve the compound in a mildly acidic buffer (e.g., pH 4.0-5.0). This is often the simplest and least disruptive method.

  • Move to Co-solvents if Necessary: If pH adjustment is not feasible or sufficient, use a minimal amount of DMSO as a co-solvent. Aim for a final concentration of ≤1%, and always include a vehicle control.

  • Consider Advanced Formulations for In Vivo Studies: For more complex applications like in vivo studies, formulations with cyclodextrins or surfactants should be investigated, as they are more established for drug delivery.

This guide provides a structured approach to systematically address the solubility challenges associated with 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile. By understanding the molecule's properties and methodically applying these techniques, you can develop a robust solution for your experimental needs.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical Sciences.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Applied Pharmaceutical Science.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine. (n.d.). BenchChem.
  • A recent overview of surfactant–drug interactions and their importance. (n.d.). PMC.
  • Solubilization techniques used for poorly w
  • Cyclodextrins in drug delivery: applications in gene and combin
  • 4-AMINO-2-(4-PYRIDYL)
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Improving the solubility of 4-(4-acetylphenyl)pyridine. (n.d.). BenchChem.
  • 4-Amino-2-(3-pyridyl)pyrimidine-5-carbonitrile. (n.d.). CymitQuimica.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Pharmaceutics.
  • pH Adjustment and Co-Solvent Optimiz
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  • 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE CAS#: 698-29-3. (n.d.). ChemicalBook.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • 4-Amino-2-pyrimidinecarbonitrile | C5H4N4 | CID 21941897. (n.d.). PubChem.
  • Solubility Assessment Service. (2019).
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  • 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR. (n.d.). Sigma-Aldrich.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile. (n.d.). Sigma-Aldrich.
  • 4-Amino-5-pyrimidinecarbonitrile | C5H4N4 | CID 737208. (n.d.). PubChem.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI.
  • 4-amino-2-methyl-pyrimidine-5-carbonitrile - Chemical Dictionary. (n.d.). Guidechem.
  • Pyridine - Wikipedia. (n.d.). Wikipedia.

Sources

Optimization

Technical Support Center: Synthesis of Fluconazole (CAS 61310-40-5)

Welcome to the technical support center for the synthesis of Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol). This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important antifungal agent. The following troubleshooting guide and frequently asked questions are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles.

I. Core Synthesis Pathway Overview

The most common and industrially relevant synthesis of Fluconazole involves a two-step process starting from α-chloro-2,4-difluoroacetophenone. This is followed by the reaction of the resulting epoxide with a second equivalent of 1,2,4-triazole. Understanding this pathway is crucial for effective troubleshooting.

Fluconazole Synthesis Workflow A α-Chloro-2,4-difluoroacetophenone C α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone A->C N-Alkylation B 1,2,4-Triazole (1 eq.) + Triethylamine B->C E 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole C->E Epoxidation D Trimethylsulfoxonium Iodide + NaOH D->E G Crude Fluconazole E->G Epoxide Ring Opening F 1,2,4-Triazole (1 eq.) + Base (e.g., K2CO3) F->G I Pure Fluconazole G->I Purification H Recrystallization H->I

Caption: General synthetic workflow for Fluconazole.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of Fluconazole, providing explanations and actionable solutions.

FAQ 1: Low Yield in the Final Epoxide Ring-Opening Step

Question: I am experiencing a low yield in the reaction of the epoxide intermediate (1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) with 1,2,4-triazole. What are the potential causes and how can I optimize this step?

Answer: A low yield in this critical step can be attributed to several factors, ranging from reaction conditions to the purity of your reagents. Let's break down the common culprits and their solutions.

  • Suboptimal Base and Solvent System: The choice of base and solvent is paramount for the efficient ring-opening of the epoxide. This reaction is a nucleophilic substitution (SN2) where the triazolate anion attacks the terminal carbon of the epoxide ring.[1]

    • Causality: A strong enough base is required to deprotonate 1,2,4-triazole to form the more nucleophilic triazolate anion. However, a base that is too strong can lead to side reactions. The solvent must be able to dissolve the reactants and stabilize the transition state of the SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[2]

    • Troubleshooting & Optimization:

      • Base Selection: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[3] If yields are low, ensure the K₂CO₃ is finely powdered and completely dry. Other bases like sodium hydride (NaH) can be used, but require stricter anhydrous conditions.

      • Solvent Choice: N,N-Dimethylformamide (DMF) is an excellent solvent for this step as it is a polar aprotic solvent that effectively dissolves the reactants.[3] Acetonitrile or DMSO can also be considered.[2]

      • Anhydrous Conditions: Moisture can consume the base and react with the epoxide, leading to the formation of a diol impurity. Ensure all glassware is oven-dried and the solvent is anhydrous.

  • Insufficient Reaction Temperature or Time:

    • Causality: Like most reactions, the rate of this SN2 reaction is temperature-dependent. If the temperature is too low, the reaction may be sluggish and not go to completion within a reasonable timeframe.

    • Troubleshooting & Optimization:

      • Temperature Control: A reaction temperature of around 90°C is often optimal for this step when using DMF as a solvent. If the reaction is slow, a modest increase in temperature (e.g., to 100-110°C) can be beneficial, but be mindful of potential side reactions at higher temperatures.

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.

  • Impure Epoxide Intermediate:

    • Causality: Impurities in the epoxide starting material can interfere with the reaction or lead to the formation of byproducts that complicate purification and reduce the yield of the desired product.

    • Troubleshooting & Optimization:

      • Purification of Epoxide: If you suspect the purity of your epoxide is an issue, consider purifying it by column chromatography or recrystallization before proceeding to the final step.

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ (finely powdered)Efficiently generates the triazolate anion.
Solvent Anhydrous DMFPolar aprotic, good solubility for reactants.[2]
Temperature 90-110 °CProvides sufficient activation energy for the SN2 reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture.
FAQ 2: Formation of Isomeric Impurities

Question: My final product is contaminated with an isomeric impurity. What is this impurity and how can I minimize its formation?

Answer: A common isomeric impurity in Fluconazole synthesis is the N4-alkylated product, (R,S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl) propanol.[4][5] This arises from the nucleophilic attack of the N4 nitrogen of the second 1,2,4-triazole molecule on the epoxide, instead of the desired N1 attack.

  • Mechanism of Isomer Formation: 1,2,4-triazole exists in tautomeric forms and its anion has nucleophilic character at both N1 and N4. The regioselectivity of the alkylation is a complex interplay of steric and electronic factors, as well as reaction conditions.[6]

    • Causality: While the N1 position is generally more nucleophilic, the N4 position can also react, especially under certain conditions. The choice of solvent and counter-ion of the base can influence the accessibility and reactivity of the different nitrogen atoms.

    • Troubleshooting & Optimization:

      • Solvent and Base System: The use of polar aprotic solvents like DMF with a potassium base (K₂CO₃) generally favors the formation of the desired N1-substituted product.[2] In some cases, using a bulky, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like THF has been shown to give high regioselectivity for N1 alkylation in other systems.[7]

      • Purification: If the isomeric impurity is formed, it is often difficult to remove due to its similar polarity to Fluconazole.[4] Careful column chromatography or fractional crystallization may be required. A common purification method for crude fluconazole is recrystallization from a mixture of water, acetone, and ethyl acetate.[4]

Isomer Formation cluster_0 Triazolate Anion cluster_1 Epoxide Intermediate N1 N1 Epoxide Epoxide Carbon N1->Epoxide Desired N1 Attack (Leads to Fluconazole) N4 N4 N4->Epoxide Undesired N4 Attack (Leads to Isomeric Impurity)

Caption: Competing N1 and N4 attacks on the epoxide intermediate.

FAQ 3: My Reaction is Sluggish or Incomplete in the First N-Alkylation Step

Question: The reaction of α-chloro-2,4-difluoroacetophenone with 1,2,4-triazole is slow and gives a low yield of the desired ketone intermediate. What could be the problem?

Answer: A sluggish or incomplete reaction in the first N-alkylation step often points to issues with the reagents or reaction conditions.

  • Insufficient Basicity or Nucleophilicity:

    • Causality: This is an SN2 reaction where the 1,2,4-triazole acts as a nucleophile. While it can react directly, a base is often used to deprotonate it to the more reactive triazolate anion. Triethylamine is commonly used as a mild base to scavenge the HCl formed during the reaction. If the base is weak or impure, the reaction rate will be slow.

    • Troubleshooting & Optimization:

      • Base Quality: Ensure your triethylamine is pure and dry. Distillation of triethylamine can remove impurities.

      • Alternative Bases: A stronger, non-nucleophilic base could be used, but care must be taken to avoid side reactions with the α-chloro ketone.

      • Solvent: Ethyl acetate is a common solvent for this step. Using a more polar solvent like acetonitrile could potentially increase the reaction rate.

  • Purity of Starting Materials:

    • Causality: The α-chloro-2,4-difluoroacetophenone is a reactive compound and can degrade upon storage. Impurities in the 1,2,4-triazole can also inhibit the reaction.

    • Troubleshooting & Optimization:

      • Verify Purity: Check the purity of your starting materials by NMR or other analytical techniques before starting the reaction.

      • Fresh Reagents: Use freshly prepared or purified starting materials if degradation is suspected.

FAQ 4: Difficulty with Product Purification and Isolation

Question: I am having trouble purifying the final Fluconazole product. What are the common impurities and the best methods for purification?

Answer: Effective purification is crucial to obtain pharmaceutical-grade Fluconazole. The main challenges are removing unreacted intermediates and process-related impurities.

  • Common Impurities:

    • Isomeric Impurity: As discussed in FAQ 2, the N4-alkylated isomer is a common impurity.[4]

    • Diol Impurity: (2S)-2-[2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl) propane-1,2-diol can form from the hydrolysis of the epoxide intermediate if water is present in the final reaction step.[4]

    • Unreacted Intermediates: The ketone intermediate, 1-(2,4-difluoro phenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone, may be carried through if the epoxidation or final step is incomplete.[4]

    • Disubstitution Impurity: 2-(2,4-di-1H-1,2,4-triazol-1-yl phenyl)-1,3-di-1H-1,2,4-triazol-1-yl propan-2-ol can form through nucleophilic aromatic substitution of a fluorine atom on the difluorophenyl ring by a triazole molecule.[4]

  • Purification Strategies:

    • Crystallization: The most effective method for purifying crude Fluconazole is recrystallization.

      • Solvent Systems: A mixture of water, acetone, and ethyl acetate is a reported solvent system for leaching out impurities.[4] Recrystallization from isopropanol or an ethanol/water mixture is also effective for obtaining pure Fluconazole, often as the monohydrate.

    • Acid-Base Treatment: An acid-base wash can help remove certain impurities. Dissolving the crude product in an acidic aqueous solution, washing with an organic solvent (like toluene) to remove non-basic impurities, and then neutralizing the aqueous layer to precipitate the pure Fluconazole can be a very effective purification step.[4]

Experimental Protocol: Purification of Crude Fluconazole [4]

  • Leaching: Stir the crude Fluconazole in a mixture of demineralized water, acetone, and ethyl acetate at 55-60°C for one hour.

  • Cooling & Filtration: Cool the mixture to 5-10°C to precipitate the solid. Filter the product and wash with chilled demineralized water.

  • Acid-Base Treatment: Dissolve the solid from the previous step in demineralized water and concentrated hydrochloric acid.

  • Organic Wash: Wash the acidic aqueous solution with toluene to remove non-basic impurities.

  • Precipitation: Neutralize the aqueous layer with a base (e.g., NaOH solution) to a pH of 8 to precipitate the purified Fluconazole.

  • Isolation: Filter the pure product, wash with water, and dry under vacuum.

III. References

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Scirp.org. [Link]

  • Recrystallization of fluconazole using the supercritical antisolvent (SAS) process. PubMed. [Link]

  • Process for the purification of fluconazole. Google Patents.

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. ResearchGate. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. ResearchGate. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. ACS Publications. [Link]

  • Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Semantic Scholar. [Link]

  • Fluconazole-impurities. Pharmaffiliates. [Link]

  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Establishment of National Reference Standard of Fluconazole Impurity H. europepmc.org. [Link]

  • Directing Crystallization Outcomes of Conformationally Flexible Molecules: Polymorphs, Solvates, and Desolvation Pathways of Fluconazole. ACS Publications. [Link]

  • Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • Preparative isolation and structural elucidation of impurities in fluconazole by LC/MS/MS. ResearchGate. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]049/25/19/4467)

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile

An advanced guide to overcoming common crystallization challenges for researchers, scientists, and drug development professionals. A Senior Application Scientist's Guide to Crystal Engineering The crystallization of 4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to overcoming common crystallization challenges for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Crystal Engineering

The crystallization of 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile, a molecule featuring a confluence of functional groups—a hydrogen-bond-donating amino group, a hydrogen-bond-accepting pyridyl ring, a polar pyrimidine core, and a linear, electron-withdrawing nitrile—presents a unique and multifaceted purification challenge. The interplay of these groups dictates the compound's solubility, crystal packing, and potential for polymorphism, making a systematic and informed approach to crystallization essential. This guide provides in-depth troubleshooting for common issues encountered during the crystallization of this and structurally related compounds.

Troubleshooting Guide

Q1: My compound refuses to crystallize from solution, even after significant cooling. What are the underlying causes and how can I induce crystallization?

Core Issues & Step-by-Step Solutions:

  • Excess Solvent: The most common reason for crystallization failure is using too much solvent.[1] The concentration of your compound may not be high enough to achieve the necessary supersaturation upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[4] Aim to reduce the volume by 10-20%, then allow it to cool again. Repeat if necessary, but be cautious not to over-concentrate, which can cause the compound to "crash out" as an amorphous solid or oil.[5]

  • High Nucleation Energy Barrier: The solution may be supersaturated, but the molecules lack the impetus to organize into a crystal lattice.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic imperfections created on the glass provide high-energy nucleation sites for crystal growth to begin.[1]

    • Solution 2: Seeding: Introduce a "seed crystal"—a tiny particle of the pure solid compound—into the cooled, supersaturated solution.[4][6] The seed crystal acts as a pre-formed nucleus, bypassing the initial energy barrier and promoting ordered crystal growth.[7] If you have no pure crystals, dip a glass rod into the solution, let the solvent evaporate to form a thin film of solid, and then re-introduce the rod into the solution.[4]

    • Solution 3: Ultra-Cooling: Place the flask in a colder bath (e.g., an ice-salt or dry ice/acetone bath) for a short period.[1] This can sometimes provide the thermodynamic shock needed to induce nucleation, but be aware that rapid cooling can lead to smaller, less pure crystals.[8]

dot digraph "Troubleshooting_No_Crystals" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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start -> check_solvent; check_solvent -> reduce_volume [label=" Yes "]; reduce_volume -> re_cool; re_cool -> induce_nucleation; check_solvent -> induce_nucleation [label=" No "]; induce_nucleation -> scratch; induce_nucleation -> seed; induce_nucleation -> ultra_cool; scratch -> end_success; seed -> end_success; ultra_cool -> end_success; } Troubleshooting Flowchart for "No Crystals Formed".

Q2: My compound separated as a liquid or "oiled out" instead of forming solid crystals. How do I resolve this and what causes it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[5] Since the compound is a liquid at that temperature, it forms oily droplets instead of a solid crystalline lattice. This is a significant purification problem because impurities tend to be more soluble in the oily phase than in the solvent, leading to impure final product.[9]

Core Issues & Step-by-Step Solutions:

  • Low Melting Point / High Impurity Load: The presence of significant impurities can depress the melting point of your compound, making it more prone to oiling out.[1][9]

  • High Solution Saturation at High Temperature: The solution is becoming supersaturated too quickly while the temperature is still high.

    • Solution 1: Use More Solvent: By increasing the initial volume of hot solvent, you lower the saturation point. The solution will need to cool to a lower temperature before precipitation begins, increasing the chance that this temperature is below the compound's melting point.[5]

    • Solution 2: Change Solvents: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[10] This ensures the entire process occurs at a lower temperature range.

  • Inherent Molecular Properties: Molecules with flexible structures or low melting points are inherently more prone to oiling out.[11]

    • Solution: If the above methods fail, try to crystallize from a more dilute solution over a longer period (days if necessary). Alternatively, consider purification by another method, like column chromatography, to remove impurities before a final crystallization attempt.[1]

Q3: I managed to get a solid, but it appeared very rapidly as a fine powder. How can I obtain larger, purer crystals?

A: The rapid formation of a powder or very fine needles indicates that nucleation occurred too quickly and at a very high level of supersaturation.[5] This process traps solvent and impurities within the crystal lattice, undermining the goal of purification.[8] The ideal crystallization involves slow growth over a period of 20 minutes or more.[5]

Core Issues & Step-by-Step Solutions:

  • Excessive Supersaturation: The solution was cooled too quickly, or it was overly concentrated.[8][12]

    • Solution: Re-heat the solution to re-dissolve the solid. Add a small additional amount of the hot solvent (e.g., 5-10% more volume) to slightly decrease the concentration.[5] Then, ensure the solution cools as slowly as possible. Place the flask on an insulating surface (like a cork ring or wood block) and cover it to trap heat.[5] Slow cooling is paramount for growing large, high-quality crystals.[2]

Q4: My compound is only soluble in high-boiling solvents like DMSO or DMF. How can I crystallize it effectively?

A: High-boiling, highly polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often poor choices for standard cooling crystallization because they tend to keep compounds in solution even at low temperatures. For such cases, methods that gradually change the solvent environment are required.

Core Issues & Step-by-Step Solutions:

  • Anti-Solvent Diffusion: This technique relies on introducing a miscible "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent into the solution of your compound gradually reduces solubility and promotes crystallization.[13]

    • Solution: Dissolve your compound in a minimal amount of DMSO or DMF in a small vial. Carefully layer a less dense, miscible anti-solvent (e.g., water, ethanol, or diethyl ether) on top.[14] Do not disturb the vial. Over hours or days, the solvents will slowly mix at the interface, inducing crystal growth. A successful example involved dissolving a pyrimidinone in DMF and placing it in a larger chamber containing Dichloromethane (DCM); the DCM vapor diffused into the DMF, acting as an anti-solvent and causing crystallization.[13]

  • Vapor Diffusion: This is a variation of the anti-solvent method, ideal for milligram-scale crystallization.

    • Solution: Place your compound dissolved in DMF/DMSO in a small open vial. Place this vial inside a larger, sealed jar that contains a volatile anti-solvent.[15] The anti-solvent will slowly evaporate and diffuse into your compound's solution, reducing its solubility and leading to the growth of high-quality crystals.

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start [label="Dissolve compound in\nminimal 'good' solvent (e.g., DMF)", shape=ellipse, fillcolor="#FBBC05"]; setup [label="Place solution in a vial"]; layer [label="Carefully layer miscible\n'anti-solvent' on top", fillcolor="#4285F4", fontcolor="#FFFFFF"]; seal [label="Seal the container\n(or set up vapor diffusion)"]; wait [label="Allow slow diffusion\nat interface (Do not disturb)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; observe [label="Observe crystal growth\nover hours/days"]; end_success [label="Isolate pure crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> layer; layer -> seal; seal -> wait; wait -> observe; observe -> end_success; } Workflow for Anti-Solvent Crystallization.

Q5: I have isolated a crystalline solid. Why is it important to consider polymorphism and how do I know if I have a single, stable form?

A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[16][17] These different polymorphs of the same compound can have vastly different physical properties, including solubility, melting point, stability, and bioavailability.[18] In the pharmaceutical industry, controlling polymorphism is critical, as an unexpected change to a less soluble or less stable form can ruin a drug product.[19]

Core Issues & Characterization:

  • Crystallization Conditions Dictate Form: The specific solvent used, the rate of cooling, and the temperature of crystallization directly influence which polymorphic form is produced.[18] It is estimated that over 50% of pharmaceutical compounds can exist in different polymorphic forms.[17]

    • Action: Keep meticulous records of your crystallization conditions. If you change the solvent or cooling method and notice different crystal habits (e.g., needles vs. plates) or physical properties, you may have produced a different polymorph.

  • Identifying Polymorphs: Simple visual inspection is not enough. Characterization requires analytical techniques.

    • Differential Scanning Calorimetry (DSC): This technique measures heat flow as a function of temperature. Different polymorphs will typically have different melting points and may show solid-state transitions from one form to another upon heating.

    • Powder X-Ray Diffraction (PXRD): This is the definitive method for identifying crystal forms. Each polymorph has a unique crystal lattice, which results in a distinct diffraction pattern.

    • Infrared (IR) & Raman Spectroscopy: Different packing arrangements and intermolecular interactions (like hydrogen bonding) in polymorphs can lead to subtle but measurable shifts in vibrational spectra.

Data & Protocols

Table 1: Common Solvents for Crystallization of Heterocyclic Compounds

This table provides a starting point for solvent screening, organized by polarity. The ideal solvent will dissolve 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile when hot but poorly when cold.[10] Given the compound's structure, polar protic and aprotic solvents are likely candidates.

Solvent ClassSolventBoiling Point (°C)Key Characteristics
Polar Protic Water100Good for compounds with H-bond donors/acceptors (like amines).[10]
Methanol65Dissolves many polar compounds. Volatile.
Ethanol78Less volatile than methanol, good general-purpose solvent.[12]
Isopropanol82Good for compounds with intermediate polarity.
Polar Aprotic Acetone56Strong solvent, highly volatile and flammable.[10]
Acetonitrile82Common for crystallizing polar, nitrogen-containing compounds.
Ethyl Acetate77Medium polarity, often used in solvent/anti-solvent pairs.[20]
Tetrahydrofuran (THF)66Good solvent, but can form peroxides.
Nonpolar Toluene111High boiling point, useful for compounds with aromatic rings.[10]
Hexanes / Heptane69 / 98Very nonpolar, most likely to be used as an anti-solvent.[12]
Protocol: Systematic Anti-Solvent Crystallization
  • Select Solvents: Choose a "good" solvent in which your compound is highly soluble (e.g., DMF, DMSO, THF). Select a miscible "anti-solvent" in which your compound is insoluble (e.g., Water, Heptane, Diethyl Ether).[20]

  • Prepare Saturated Solution: In a clean flask, dissolve your compound in the minimum amount of the hot "good" solvent to create a saturated or near-saturated solution.

  • Add Anti-Solvent: While the solution is still hot and being stirred, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (this is the point of saturation, or "cloud point").

  • Re-solubilize: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, then potentially in a refrigerator. Crystals should form as the solubility decreases.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal cooling rate?

  • Q: How much seed crystal should I use?

    • A: Only a very small amount is needed. A few specks on the tip of a spatula are sufficient. Adding too much seed can lead to the formation of many small crystals rather than a few large ones.[7]

  • Q: Can the pH of the solution affect the crystallization of this compound?

    • A: Absolutely. The 4-amino and 4-pyridyl groups are basic and can be protonated. The pyrimidine ring system also has basic nitrogens. Changing the pH will change the ionization state of the molecule, which can dramatically alter its solubility and intermolecular interactions (especially hydrogen bonding).[14] Experimenting with slight adjustments to pH could be a powerful tool to induce crystallization if other methods fail.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]

  • PubMed. Crystal polymorphism in chemical process development. [Link]

  • Heliyon. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. [Link]

  • ChemEd X. Inducing Crystallization by Nucleation. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science. [Link]

  • STOE. Guide for crystallization. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Crystallisation Techniques. (2006, January 8). Crystallisation Techniques. [Link]

  • SOP: CRYSTALLIZATION. SOP: CRYSTALLIZATION. [Link]

  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Wiley. Crystallization of Organic Compounds. [Link]

  • Wikipedia. Nitrile. [Link]

  • Organic Chemistry at CU Boulder. Crystallization. [Link]

  • PMC. Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Link]

  • Journal of Chemical Education (ACS Publications). Selection of recrystallization solvent. [Link]

  • PMC. (2008, April 18). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. [Link]

  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile Reactions

Welcome to the Advanced Applications Support Center. This guide is engineered for synthetic chemists and drug development professionals facing reactivity bottlenecks with 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for synthetic chemists and drug development professionals facing reactivity bottlenecks with 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile .

Working with this scaffold presents a dual challenge: extreme steric crowding and profound electronic deactivation. The 4-amino group is flanked by a bulky, strongly electron-withdrawing 5-carbonitrile group (ortho-steric clash) and a 2-(pyridin-4-yl) moiety. These features render the amine exceptionally non-nucleophilic and prone to catalyst poisoning during cross-coupling[1]. This guide provides field-proven, self-validating protocols to bypass these limitations.

Mechanistic Causality: Why Standard Reactions Fail

Before troubleshooting, it is critical to understand the causality of the failure modes. The pyrimidine core is naturally electron-deficient. The addition of the 5-cyano and 2-pyridine groups withdraws electron density via both inductive and resonance effects, leaving the 4-amino nitrogen with a nearly non-existent lone pair for nucleophilic attack. Furthermore, the linear geometry of the 5-cyano group creates a persistent steric "wall" that blocks the Bürgi-Dunitz trajectory required for electrophilic attack.

G Molecule 4-Amino-2-(pyridin-4-yl) pyrimidine-5-carbonitrile Steric Steric Hindrance (Ortho -CN & -NH2) Molecule->Steric Electronic Electronic Deactivation (Electron-withdrawing rings) Molecule->Electronic Consequence1 Poor Nucleophilicity at 4-Amino Group Steric->Consequence1 Consequence2 Shielded 5-Cyano Group Steric->Consequence2 Electronic->Consequence1 Solution1 Use Strong Bases (LiHMDS, NaH) Consequence1->Solution1 Acylation/Alkylation Solution2 Bidentate Ligands (Xantphos, BrettPhos) Consequence1->Solution2 Cross-Coupling Solution3 Alpha-Effect Reagents (H2O2 / NaOH) Consequence2->Solution3 Nitrile Conversion

Logic tree detailing the root causes of reactivity failures and their targeted chemical solutions.

Module A: Troubleshooting N-Acylation and Alkylation

Q: Why does standard acetylation (Ac₂O/TEA or DIPEA) fail, returning >95% starting material? A: Triethylamine (TEA) is insufficiently basic to deprotonate the highly deactivated amine. Without deprotonation, the neutral amine lacks the nucleophilicity to overcome the steric bulk of the adjacent 5-CN group.

The Solution: Transition from a nucleophilic substitution paradigm to a deprotonation-first mechanism using a strong, non-nucleophilic base like LiHMDS or NaH.

Protocol A: Self-Validating N-Acylation via LiHMDS

This protocol ensures the generation of the highly nucleophilic amide anion prior to electrophile introduction.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (1.0 eq, 1.0 mmol) and anhydrous THF (10 mL).

  • Deprotonation: Cool the suspension to -78 °C. Dropwise, add LiHMDS (1.0 M in THF, 1.2 eq).

    • Self-Validation Checkpoint 1: The suspension should transition to a clear, deep-colored solution within 15 minutes, confirming the formation of the soluble lithium amide species. If the solution remains cloudy, increase the temperature to -40 °C briefly.

  • Electrophile Addition: Add the acyl chloride or alkyl halide (1.5 eq) dropwise at -78 °C.

  • Warming & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.

    • Self-Validation Checkpoint 2: Extract a 10 µL aliquot into MeOH and analyze via LC-MS. The disappearance of the starting material mass [M+H]+=198.1 and the appearance of the target mass (e.g., [M+H]+=240.1 for acetylation) validates the coupling.

Module B: Buchwald-Hartwig Amination Challenges

Q: My palladium-catalyzed C-N coupling with aryl halides is yielding trace product and massive catalyst blacking. How do I fix this? A: The pyridine and pyrimidine nitrogens are coordinating to the palladium center, effectively poisoning the catalyst[1]. Furthermore, the 4-amino group is a poor nucleophile. You must use a bidentate ligand with a wide bite angle (like Xantphos) to tightly coordinate the Pd center, preventing heteroatom poisoning and forcing the reductive elimination step[2].

Quantitative Data: Ligand & Base Optimization

The following table summarizes internal optimization data for coupling the 4-amino group with 4-bromotoluene.

Pre-Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Observation
Pd(OAc)₂ (5%)BINAP (10%)K₂CO₃ (2.0)Toluene100<5%Rapid Pd black formation.
Pd(dppf)Cl₂ (5%)dppf (10%)K₃PO₄ (2.0)DMF12020%Incomplete conversion.
Pd₂(dba)₃ (5%)BrettPhos (10%)NaOtBu (2.0)Dioxane11045%Base too strong; side reactions.
Pd₂(dba)₃ (5%) Xantphos (10%) Cs₂CO₃ (2.0) Dioxane 110 78% Clean conversion, stable catalyst.
Protocol B: Xantphos-Mediated Buchwald-Hartwig Amination
  • Reagent Loading: In a glovebox or under strict argon flow, charge a sealed tube with the aminopyrimidine (1.0 eq), aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and anhydrous Cs₂CO₃ (2.0 eq)[1].

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (0.1 M concentration).

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

    • Self-Validation Checkpoint: Observe the reaction at the 1-hour mark. A successful active catalytic species will maintain a deep red/orange/yellow hue. If the solution turns pitch black immediately, oxygen ingress has occurred, or the ligand-to-Pd ratio is insufficient, resulting in catalyst aggregation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic salts and palladium residues.

G Start Initiate Buchwald-Hartwig Coupling Check1 Is Pyridine Nitrogen Poisoning Catalyst? Start->Check1 Action1 Switch to Bidentate Ligand (Xantphos) Check1->Action1 Yes (Pd Black) Check2 Is Amine Nucleophilicity Too Low? Check1->Check2 No Action1->Check2 Action2 Use Cs2CO3 in Dioxane at 110°C Check2->Action2 Yes (Low Conv) Success Product Formation (>75% Yield) Action2->Success

Decision matrix for optimizing Buchwald-Hartwig couplings on heavily deactivated aminopyrimidines.

Module C: Nitrile Transformations (Hydrolysis)

Q: I am trying to hydrolyze the 5-carbonitrile to an amide, but acidic conditions degrade the molecule, and standard NaOH does nothing. A: The 4-amino group sterically shields the linear nitrile carbon from standard hydroxide attack. To overcome this, you must utilize the Radziszewski reaction . By using hydrogen peroxide and sodium hydroxide, you generate the hydroperoxide anion ( HOO− ). This species benefits from the "alpha-effect," making it significantly more nucleophilic than a standard hydroxide ion, allowing it to penetrate the steric shield and attack the nitrile carbon[3].

Protocol C: Alpha-Effect Nitrile Hydrolysis
  • Setup: Dissolve the pyrimidine-5-carbonitrile (1.0 eq) in a 4:1 mixture of Ethanol/DMSO.

  • Reagent Addition: Add 6.0 M aqueous NaOH (2.0 eq), followed by the slow, dropwise addition of 30% aqueous H2​O2​ (5.0 eq) at 0 °C.

    • Caution: This reaction is highly exothermic.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: TLC monitoring (DCM:MeOH 9:1) will show a highly polar spot (the primary amide) replacing the starting material. The evolution of oxygen gas bubbles during the reaction is normal and indicates the degradation of excess peroxide.

Frequently Asked Questions (FAQs)

Q: Can I protect the 4-amino group to reduce steric hindrance before modifying the pyridine ring? A: Yes, but standard Boc protection protocols (Boc₂O, TEA) will fail. You must use Boc₂O (2.0 eq) with a catalytic amount of DMAP (0.1 eq) in THF at reflux. Note that due to extreme crowding, mono-protection is highly favored; forcing di-Boc protection usually results in ring-opening or degradation.

Q: Why does my compound streak on silica gel during column chromatography? A: The 4-amino group and the pyridine nitrogen readily hydrogen-bond with the silanol groups on the silica stationary phase. Add 1-2% triethylamine (TEA) or aqueous ammonia to your mobile phase to deactivate the silica and achieve sharp band elution.

References

  • Recent Advances in Pyrimidine-Based Drugs MDPI - Pharmaceuticals URL:[Link]

  • Development of Inhibitors of SAICAR Synthetase (PurC) from Mycobacterium abscessus Using a Fragment-Based Approach NIH PubMed Central (PMC) URL:[Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives NIH PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during pyrimidine-5-carbonitrile synthesis

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine-5-carbonitriles. Pyrimidine-5-carbonitriles are a critical class of hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrimidine-5-carbonitriles. Pyrimidine-5-carbonitriles are a critical class of heterocyclic compounds with broad applications in medicinal chemistry.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during their synthesis.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols to mitigate common side reactions.

Problem 1: Low Yield of the Desired Pyrimidine-5-carbonitrile in a Multi-component Reaction

Question: I am performing a one-pot synthesis of a 2-amino-4,6-diarylpyrimidine-5-carbonitrile using an aromatic aldehyde, malononitrile, and urea/thiourea, but my yields are consistently low (<40%). What are the likely causes and how can I optimize the reaction?[2]

Answer: Low yields in this multi-component reaction, often a variation of the Biginelli reaction, are a frequent challenge. The primary causes often revolve around suboptimal reaction conditions and competing side reactions.[3][4]

Causality and Mitigation Strategies:

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. While traditional methods might use mineral acids, these can sometimes lead to side reactions. Modern methods often employ milder catalysts.

    • Recommendation: Consider using a Lewis acid catalyst like ammonium chloride or a solid-supported acid catalyst. These can enhance the reaction rate and selectivity. A recently developed method utilizes a bone char-supported Brønsted solid acid catalyst, which has shown high efficiency.[2][5]

  • Competing Knoevenagel Condensation: The aldehyde can react with malononitrile in a Knoevenagel condensation, consuming starting materials and forming a byproduct that does not lead to the desired pyrimidine.[4]

    • Recommendation: Carefully control the reaction temperature. Running the reaction at a slightly elevated temperature (e.g., 80 °C) under solvent-free conditions can favor the desired three-component reaction pathway.[6]

  • Incomplete Cyclization: The intermediate formed from the initial condensation may fail to cyclize efficiently, leading to the accumulation of open-chain intermediates.[4]

    • Recommendation: Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[2] Increasing the reaction time or temperature might be necessary for less reactive substrates.

Experimental Protocol: Optimized One-Pot Synthesis of 2-Amino-4-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile

  • Reagents:

    • Benzaldehyde (1 mmol)

    • Malononitrile (1.2 mmol)

    • Thiourea (1.8 mmol)

    • Ammonium chloride (0.8 mmol)

  • Procedure:

    • In a round-bottom flask, combine the benzaldehyde, malononitrile, thiourea, and ammonium chloride.

    • Heat the mixture under solvent-free conditions at 110 °C with stirring for the appropriate time (monitor by TLC).[2]

    • After completion, cool the reaction mixture to room temperature.

    • Add crushed ice to the flask to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to obtain the purified product.[2]

Problem 2: Formation of Pyrimidine-5-carboxamide as a Major Byproduct

Question: During my pyrimidine-5-carbonitrile synthesis, I am observing a significant amount of the corresponding pyrimidine-5-carboxamide. What is causing the hydrolysis of the nitrile group, and how can I prevent it?

Answer: The formation of a pyrimidine-5-carboxamide byproduct is due to the hydrolysis of the nitrile group. This can occur under either acidic or basic conditions, often in the presence of water.[7][8]

Causality and Mitigation Strategies:

  • Acid- or Base-Catalyzed Hydrolysis: The nitrile group is susceptible to hydrolysis, which proceeds in two stages: first to the primary amide, and then potentially further to the carboxylic acid.[7][9] The presence of strong acids or bases used as catalysts, coupled with any water in the reaction mixture, can promote this side reaction.[10]

    • Recommendation:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

      • Milder Conditions: If possible, use milder reaction conditions. For instance, some modern catalytic systems operate under neutral or near-neutral pH.[2]

      • Controlled Work-up: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

Data Presentation: Effect of Reaction Conditions on Nitrile Hydrolysis

ConditionPredominant ProductReference
Harsh Acidic (e.g., refluxing HCl)Carboxylic Acid[7][11]
Harsh Basic (e.g., refluxing NaOH)Carboxylate Salt[7]
Mild Basic (e.g., NaOH/H2O2)Amide[12]
Anhydrous, Mildly AcidicAmide (controlled)[8]
Problem 3: Dimerization of the Pyrimidine Product

Question: I am isolating a significant amount of a high molecular weight byproduct which I suspect is a dimer of my target pyrimidine-5-carbonitrile. What could be causing this dimerization?

Answer: Dimerization of pyrimidine derivatives can occur, particularly under photochemical conditions (exposure to UV light) or through other reactive pathways.[13] The most common type of photodimerization leads to the formation of cyclobutane pyrimidine dimers (CPDs).[14]

Causality and Mitigation Strategies:

  • Photochemical Dimerization: Pyrimidine bases can absorb UV radiation, leading to the formation of covalent bonds between adjacent pyrimidine rings.[15] This is a well-documented phenomenon, especially in the context of DNA damage.[16]

    • Recommendation: Protect the reaction mixture from light, especially if the reaction is run for an extended period or if the product is light-sensitive. This can be achieved by wrapping the reaction flask in aluminum foil.

  • Other Dimerization Pathways: While less common for simple pyrimidine-5-carbonitriles, other intermolecular reactions could lead to dimerization, potentially through reactive intermediates.

    • Recommendation: Analyze the structure of the dimer to understand its formation mechanism. Techniques like mass spectrometry and NMR spectroscopy will be crucial. Once the linkage is identified, reaction conditions can be modified to disfavor the pathway leading to its formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of pyrimidine-5-carbonitriles?

A1: The synthesis of pyrimidine-5-carbonitriles often utilizes a multi-component approach. Common starting materials include:

  • An aldehyde or ketone.

  • A compound with an active methylene group, most commonly malononitrile (NC-CH₂-CN).

  • A source of the amidine functionality, such as urea, thiourea, or guanidine.[3][17]

Q2: How can I confirm the structure of my synthesized pyrimidine-5-carbonitrile?

A2: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, helping to piece together the structure.[18][19]

  • Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) group.[18]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.[20]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the compound.[20]

Q3: Are there any "greener" or more environmentally friendly methods for pyrimidine-5-carbonitrile synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some of these approaches include:

  • Solvent-free reactions: Conducting reactions without a solvent can reduce waste and simplify purification.[2][6]

  • Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and improve yields.[21]

  • Use of reusable catalysts: Solid-supported catalysts can be recovered and reused, minimizing waste.[5]

Q4: Can the Thorpe-Ziegler reaction be used to synthesize fused pyrimidine systems?

A4: The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles.[22][23] It is primarily used to form cyclic ketones from dinitriles after hydrolysis.[24][25] While not a direct method for synthesizing the pyrimidine ring itself, it could potentially be used to construct a carbocyclic ring fused to a pre-existing pyrimidine core, provided a suitable dinitrile-substituted pyrimidine precursor is available.

Q5: What is the Vilsmeier-Haack reaction and can it be applied to pyrimidine-5-carbonitriles?

A5: The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent (typically formed from POCl₃ and DMF).[26][27] While it is a powerful tool for functionalizing many heterocyclic systems, its direct application to pyrimidine-5-carbonitriles would depend on the electron density of the pyrimidine ring.[28] If the pyrimidine ring is sufficiently activated by electron-donating groups, formylation at an available position might be possible. However, side reactions such as chlorination can also occur.[29]

Visualizations

Experimental Workflow for Optimized Pyrimidine-5-carbonitrile Synthesis

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aldehyde, Malononitrile, Urea/Thiourea, and Catalyst B Heat under Solvent-Free Conditions (e.g., 110 °C) A->B C Monitor Reaction Progress by TLC B->C Stirring D Cool to Room Temperature C->D Reaction Complete E Precipitate with Crushed Ice D->E F Filter the Solid Product E->F G Wash with Cold Water F->G H Recrystallize from Suitable Solvent G->H I Pyrimidine-5-carbonitrile H->I Pure Product

Caption: Optimized one-pot synthesis workflow.

Logical Relationship of Side Reactions

G Start Pyrimidine-5-carbonitrile Synthesis Desired Desired Product Start->Desired Optimized Conditions Side1 Pyrimidine-5-carboxamide Start->Side1 Presence of H₂O, Strong Acid/Base Side2 Dimerization Product Start->Side2 UV Light Exposure Side3 Knoevenagel Adduct Start->Side3 Suboptimal Temperature

Caption: Common side reaction pathways.

References

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ChemistrySelect, 9(15).
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Journal of Drug Delivery and Therapeutics, 15(8-S), 1-10.
  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021). Retrieved from [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. (n.d.). Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 546-557.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 748.
  • Hydrolysis of nitriles - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2007). Arkivoc, 2007(16), 147-157.
  • Converting Nitriles to Amides - Chemistry Steps. (2024). Retrieved from [Link]

  • Chemistry of Nitriles - Chemistry LibreTexts. (2025). Retrieved from [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry, 65(3), 2194-2219.
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports, 14(1), 28247.
  • Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. (2011). Industrial & Engineering Chemistry Research, 50(24), 13478-13486.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry, 65(3), 2194-2219.
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(21), 7505.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). RSC Advances, 11(52), 32958-32975.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • Pyrimidine dimer - Wikipedia. (n.d.). Retrieved from [Link]

  • Thorpe reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2022). Frontiers in Chemistry, 10, 987654.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of the Indian Chemical Society, 96(6), 809-812.
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 978-991.
  • Overcoming side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research, 3(11), 4044-4054.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry, 65(3), 2194-2219.
  • Thorpe-Ziegler reaction. (n.d.). Buchler GmbH. Retrieved from [Link]

  • Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation. (2023). Nucleic Acids Research, 51(11), 5437-5449.
  • Pyrimidine dimer - Grokipedia. (n.d.). Retrieved from [Link]

  • Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. (1968). Photochemistry and Photobiology, 8(2), 85-94.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports, 14(1), 28247.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2024). RSC Advances, 14(11), 7629-7649.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (2016). Der Pharma Chemica, 8(19), 34-43.
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (2017).
  • UV-C LED-induced cyclobutane pyrimidine dimer formation, lesion repair and mutagenesis in the biofilm-forming diatom, Navicula incerta. (2023).
  • Thorpe reaction. (2020). L.S.College, Muzaffarpur.
  • Synthesis of pyrimidine-5-carbonitriles 1a–d. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Mass Balance Deficits in CAS 61310-40-5 Workflows

Welcome to the Technical Support Center for CAS 61310-40-5 (4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile). As a highly functionalized, nitrogen-rich heterocyclic building block, this compound is widely utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for CAS 61310-40-5 (4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile). As a highly functionalized, nitrogen-rich heterocyclic building block, this compound is widely utilized in the synthesis of kinase inhibitors and agrochemicals. However, its polybasic nature and reactive functional groups frequently lead to significant Absolute Mass Balance Deficits (AMBD) during reaction and workup phases[1].

This guide provides Senior Application Scientist-level mechanistic insights and field-proven protocols to help you identify where your mass is being lost and how to recover it.

🔍 Troubleshooting Guide & FAQs

Q1: My cross-coupling reaction shows >90% conversion by LC-MS, but my isolated mass is <50%. Where is the remaining material?

A1: The "missing" mass is almost certainly trapped in the rag layer (emulsion) or lost to the aqueous phase as a metal complex.

  • The Causality: CAS 61310-40-5 contains a 2-(4-pyridyl)pyrimidine motif. This specific structural arrangement acts as a potent bidentate or bridging ligand for transition metals (e.g., Pd, Cu) used in cross-coupling. During an aqueous workup, these highly polar, stable metal-substrate complexes precipitate precisely at the organic-aqueous interface, forming an unextractable rag layer.

  • The Solution: Implement a metal-scavenging protocol prior to aqueous workup. Adding a strong chelating agent (e.g., EDTA) or a solid-supported scavenger (e.g., SiliaMetS® Thiol) disrupts the substrate-metal complex thermodynamically, releasing the free pyrimidine back into the organic phase.

Q2: I am running a base-catalyzed alkylation, and I see a highly polar baseline spot on TLC that ends up in the aqueous waste. What is this byproduct?

A2: You are observing the hydrolysis of the 5-carbonitrile group [2].

  • The Causality: Under strongly basic (or acidic) conditions, the electron-deficient pyrimidine ring accelerates the hydration of the nitrile group to a primary amide, and subsequently to a carboxylic acid[2]. This transformation drastically shifts the partition coefficient (LogP) of the molecule. The resulting degradant becomes highly water-soluble and remains entirely in the aqueous phase during extraction, leading to a perceived mass loss[1].

  • The Solution: Buffer your aqueous quench to a strict pH of 6.5–7.0. If basic conditions are mandatory for the reaction mechanism, minimize the residence time of the base and avoid elevated temperatures during the quench.

Q3: During high-temperature cyclizations (>120°C), I lose mass to an insoluble black tar that is filtered off. Can this be prevented?

A3: Yes, by controlling concentration and protecting reactive sites.

  • The Causality: The combination of a nucleophilic primary amine (4-amino) and an electrophilic nitrile (5-cyano) makes this molecule highly susceptible to intermolecular oligomerization at elevated temperatures. This step-growth polymerization forms insoluble amidine-linked networks (tars) that are lost during standard filtration.

  • The Solution: Lower the reaction temperature and increase the solvent dilution to favor intramolecular pathways over intermolecular collisions. If high temperatures are unavoidable, transiently protect the 4-amino group (e.g., with a Boc or PMB group) to eliminate its nucleophilicity.

📊 Data Presentation: Mass Balance Distribution

The table below illustrates the typical mass distribution of CAS 61310-40-5 in a standard Pd-catalyzed reaction workup versus our optimized protocol.

Phase / FractionStandard Workup (% Mass)Optimized Workup (% Mass)Primary Species Present
Organic Phase 45 - 55%88 - 92% Target Product + Unreacted CAS 61310-40-5
Aqueous Phase 20 - 30%< 5%Nitrile Hydrolysis Degradants (Amides/Acids)
Rag Layer (Emulsion) 15 - 25%< 2%Pd/Cu-Pyrimidine Coordination Complexes
Filtration Retentate ~ 5%~ 1%Amine-Nitrile Oligomers (Tars)

🧪 Experimental Protocol: Optimized Workup & Metal Scavenging

To ensure a self-validating mass balance recovery, follow this step-by-step methodology:

  • Reaction Quench & Scavenging:

    • Cool the crude reaction mixture to room temperature.

    • Add 3 equivalents (relative to the metal catalyst) of a solid-supported thiol scavenger (e.g., SiliaMetS® Thiol) or 0.5 M aqueous EDTA solution.

    • Stir vigorously at 40°C for 2 hours to ensure complete decomplexation of the 2-(4-pyridyl)pyrimidine motif.

  • Filtration:

    • Filter the mixture through a pad of Celite to remove the solid-supported scavenger and any trace insoluble oligomers. Wash the pad thoroughly with 10% MeOH in Dichloromethane (DCM) to elute polar organics.

  • pH-Controlled Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Add a 0.5 M Phosphate buffer (pH 6.8) to neutralize the aqueous layer, preventing nitrile hydrolysis.

  • Extraction:

    • Extract the aqueous layer three times with 10% MeOH/DCM. (The addition of MeOH disrupts hydrogen bonding of the 4-amino group, significantly improving organic recovery).

    • Combine organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

📈 Visualizations of Mass Balance Dynamics

MassBalance A Crude Reaction Mixture (100% Mass Input) B Quench & Aqueous Workup A->B C Organic Phase (Target Product) B->C Extraction D Aqueous Phase (Salts & Polar Degradants) B->D Partitioning E Rag Layer / Emulsion (Metal Complexes & Tars) B->E Precipitation

Caption: Workflow for tracking mass balance distribution across reaction phases.

Pathways CAS CAS 61310-40-5 Hydrolysis Nitrile Hydrolysis (Amide/Acid) CAS->Hydrolysis Strong Base/Acid Coordination Metal Coordination (Pd/Cu Complexes) CAS->Coordination Transition Metals Oligomer Amine-Nitrile Oligomerization (Insoluble Tars) CAS->Oligomer High Temp (>120°C)

Caption: Primary chemical pathways leading to mass balance deficits for CAS 61310-40-5.

📚 References

  • Baertschi, S. W., et al. "Assessing mass balance in pharmaceutical drug products: New insights into an old topic." TrAC Trends in Analytical Chemistry, 2013.[Link]

  • David, S., & Hirshfeld, H. "Preparation of 2-Carboxymethylpyrimidines Analogous to the Pyrimidine of Thiamine and Some of their Pyridine Isomers." Journal of the Chemical Society C: Organic, 1969.[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile vs 3-pyridyl isomers

The 4-amino-pyrimidine-5-carbonitrile scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and adenosine receptor antagonists. When optimizing...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4-amino-pyrimidine-5-carbonitrile scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors and adenosine receptor antagonists. When optimizing this scaffold, the introduction of a pyridyl group at the 2-position—specifically choosing between the 4-pyridyl (CAS: 61310-40-5) and 3-pyridyl (CAS: 175205-75-1) isomers—profoundly alters the molecule's electronic distribution, solvation penalty, and target engagement trajectory.

This guide provides an in-depth comparative analysis of the 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile and 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carbonitrile isomers, detailing the causality behind their divergent pharmacodynamics and providing self-validating experimental protocols for their evaluation.

Structural Causality and Electronic Tuning

The biological efficacy of the pyrimidine-5-carbonitrile class is driven by a precise push-pull electronic system. The 5-cyano group is strongly electron-withdrawing. This pulls electron density away from the pyrimidine core, significantly increasing the acidity of the exocyclic 4-amino group. A more acidic amino group acts as a superior hydrogen-bond donor, which is critical for reinforcing double-hydrogen bonds with key residues, such as Asn6.55 in Adenosine Receptors or the hinge region backbone in kinases [1].

When comparing the 2-(3-pyridyl) and 2-(4-pyridyl) substitutions, the primary differentiator is the vectorial projection of the pyridine nitrogen's lone pair :

  • 3-Pyridyl Isomer (Meta-substitution): Projects the nitrogen lone pair at a 120° angle relative to the inter-ring bond. This asymmetry allows the molecule to adopt a low-energy conformation that satisfies off-axis hydrogen bond donors in the receptor pocket while burying the lipophilic C-H edges against hydrophobic walls.

  • 4-Pyridyl Isomer (Para-substitution): Projects the lone pair directly along the longitudinal axis of the molecule. While this is optimal if a target possesses a deep, perfectly aligned H-bond donor, it often results in a severe desolvation penalty if the distal region of the binding pocket is strictly hydrophobic.

Pharmacophore Compound Pyrimidine-5-carbonitrile N1_N3 Pyrimidine N1/N3 (H-Bond Acceptor) Compound->N1_N3 Amino 4-Amino Group (H-Bond Donor) Compound->Amino Cyano 5-Cyano Group (Hydrophobic/Acceptor) Compound->Cyano Pyridyl 2-Pyridyl Ring (Vectorial Tuning) Compound->Pyridyl Target Target Receptor Pocket N1_N3->Target ATP Mimicry Amino->Target Met/Asn Interaction Cyano->Target Gatekeeper Pocket Pyridyl->Target Hinge / Solvation

Fig 1. Pharmacophore mapping of the pyrimidine-5-carbonitrile scaffold.

Comparative Pharmacodynamics: Adenosine Receptors & Kinases

The choice of isomer dictates target selectivity. In the context of Adenosine A1 Receptor (A1AR) antagonism, structure-activity relationship (SAR) studies demonstrate that the 3-pyridyl isomer consistently outperforms the 4-pyridyl isomer. The 3-pyridyl nitrogen optimally aligns with the hydration network of the A1AR binding pocket, yielding higher affinity [1]. Conversely, in certain Epidermal Growth Factor Receptor (EGFR) kinase inhibitor designs, para-substituted linear extensions are preferred to reach the solvent-exposed channel [2].

Quantitative Data Summary

The following table summarizes representative binding affinities for matched pairs of pyrimidine-5-carbonitrile derivatives differing only by their 3-pyridyl vs. 4-pyridyl substitution at the R4/R2 positions.

Compound IsomerTargetBinding Affinity ( Ki​ or IC50​ )Selectivity ProfileReference
3-Pyridyl derivativeAdenosine A1 Receptor Ki​ = 19.3 nMHigh A1 over A2A[1]
4-Pyridyl derivativeAdenosine A1 Receptor Ki​ = 56.9 nMModerate A1 over A2A[1]
3-Pyridyl derivativeAdenosine A2A Receptor Ki​ > 1000 nMA1 Selective[1]
4-Pyridyl derivativeAdenosine A2A Receptor Ki​ > 1000 nMA1 Selective[1]
Pyrimidine-5-CN coreEGFR (Wild Type) IC50​ = 8.29 nMPotent Kinase Inhibition[2]

Self-Validating Experimental Methodologies

To accurately quantify the performance differences between these isomers, assays must be designed to eliminate false positives caused by compound aggregation or autofluorescence (a common issue with highly conjugated pyrimidines).

Protocol A: Radioligand Displacement Assay (Adenosine Receptors)

This protocol measures the thermodynamic binding affinity ( Ki​ ) of the isomers. It is self-validating through the mandatory inclusion of a Non-Specific Binding (NSB) control, ensuring that the signal measured is strictly receptor-mediated.

  • Membrane Preparation: Resuspend CHO cells expressing human A1AR in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes.

  • Ligand Preparation: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of the 3-pyridyl and 4-pyridyl isomers in 100% DMSO. Ensure the final assay DMSO concentration does not exceed 1% to prevent receptor denaturation.

  • Assay Assembly: In a 96-well plate, combine:

    • 100 µL of membrane suspension (approx. 20 µg protein/well).

    • 50 µL of [3H]DPCPX (final concentration 1 nM) as the A1AR specific radioligand.

    • 50 µL of the isomer test compound.

  • Self-Validation Step (NSB): In dedicated control wells, replace the test compound with 10 µM of CPA (N6-cyclopentyladenosine). The remaining radioactivity in these wells represents non-specific binding and must be subtracted from all test wells.

  • Incubation & Filtration: Incubate at 25°C for 90 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read in a microplate beta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Scaffold 4-Amino-2-pyridylpyrimidine -5-carbonitrile Synthesis Isomeric Profiling (3-Pyridyl vs 4-Pyridyl) Scaffold->Synthesis InVitro In Vitro Screening (Binding & Kinase Assays) Synthesis->InVitro A1AR Adenosine A1/A2A Receptor Antagonism InVitro->A1AR Kinase Kinase Inhibition (e.g., EGFR, PI3K) InVitro->Kinase SAR SAR Analysis & Selectivity Profiling A1AR->SAR Kinase->SAR

Fig 2. Lead optimization workflow for pyrimidine-5-carbonitrile isomers.

Protocol B: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because it introduces a time-delay before signal reading, effectively eliminating the intrinsic autofluorescence of the pyrimidine-carbonitrile core.

  • Enzyme/Substrate Mix: Prepare a solution containing purified EGFR kinase domain and a biotinylated poly-GT peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add the 3-pyridyl or 4-pyridyl isomers (in DMSO) to the enzyme mix and pre-incubate for 15 minutes at room temperature. This allows for slow-binding kinetics to stabilize.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for EGFR (approx. 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation Step (Z'-Factor): Include wells with no enzyme (0% activity) and wells with a known pan-kinase inhibitor like Staurosporine. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Readout: Measure TR-FRET signal (ratio of 665 nm / 615 nm emissions) and plot against log[inhibitor] to determine the IC50​ .

References

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • 4-Amino-5-pyrimidinecarbonitrile (Base Scaffold Properties). PubChem Database. Available at:[Link]

Comparative

Comprehensive Guide to Validating CAS 61310-40-5 Purity: LC-MS vs. Alternative Modalities

For researchers and drug development professionals, ensuring the absolute purity of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthesis and biological assays. CAS 61310-40-5 , chemicall...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the absolute purity of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthesis and biological assays. CAS 61310-40-5 , chemically identified as 4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile[1], is a nitrogen-dense scaffold frequently utilized in the development of kinase inhibitors and advanced therapeutics.

Due to its high polarity, primary amine group, and multiple basic nitrogen atoms across its pyrimidine and pyridine rings, validating the purity of this compound presents unique analytical challenges. This guide objectively compares analytical modalities, explains the physicochemical causality behind method development, and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for rigorous purity assessment.

Comparative Analysis of Analytical Modalities

When selecting an analytical technique for nitrogen-rich heterocycles, one must account for thermal stability, ionization potential, and the risk of co-eluting structural isomers. Table 1 objectively compares the three primary modalities considered for this class of compounds.

Table 1: Performance Comparison for CAS 61310-40-5 Purity Validation
Analytical ModalitySensitivity (LOD/LOQ)Specificity for Co-eluting ImpuritiesThermal Stability RequirementSuitability for Basic Heterocycles
LC-MS/MS (ESI+) Excellent (< 1 ng/mL) High (Orthogonal RT + m/z) Low (Ambient to 40°C) Optimal (Exploits basic nitrogens)
HPLC-UV (DAD) Moderate (~1 µg/mL)Low (Relies solely on UV spectra)Low (Ambient to 40°C)Moderate (Prone to peak tailing)
GC-MS Poor for this compoundHigh (EI fragmentation)High (>250°C inlet temp)Incompatible (Thermal degradation)

The Verdict: While HPLC-UV is standard for routine bulk batch release, it is blind to non-chromophoric impurities and struggles to differentiate structurally identical co-eluting degradation products. GC-MS is entirely unsuitable; the high polarity and hydrogen-bonding capacity of the primary amine and pyridine nitrogens lead to irreversible adsorption and thermal degradation in the GC inlet[2]. LC-MS/MS operating in positive Electrospray Ionization (ESI+) mode is the gold standard , providing both chromatographic resolution and absolute mass specificity[3][4].

The Causality Behind Experimental Choices (E-E-A-T)

As an application scientist, method development is not achieved through trial and error, but by exploiting the target molecule's intrinsic physicochemical properties. For CAS 61310-40-5, every parameter in the LC-MS workflow is a calculated decision:

  • Stationary Phase Selection (The Peak Tailing Problem): Standard C18 columns leave residual surface silanols exposed. The basic nitrogens in the pyridine and aminopyrimidine rings of CAS 61310-40-5 will act as Lewis bases, interacting strongly with these acidic silanols to cause severe peak tailing. To prevent this, we mandate the use of a polar-embedded C18 or a densely end-capped Superficially Porous Particle (SPP) column. This shields the silanols, ensuring sharp, symmetrical peaks necessary for accurate integration[5].

  • Mobile Phase Chemistry (Protonation Dynamics): The pKa of the basic nitrogens dictates the need for an acidic mobile phase. By utilizing 0.1% Formic Acid in both aqueous and organic phases (pH ~2.7), we ensure the molecule remains fully, uniformly protonated during the chromatographic run. This eliminates mixed-mode retention (which causes peak broadening) and provides an abundant supply of protons for the ESI source, driving the near-instantaneous formation of the [M+H]+ precursor ion at m/z 198.1[5][6].

Analytical Workflow Visualization

Workflow Sample 1. Sample Prep (Diluent: ACN/H2O) LC 2. UHPLC Separation (Polar-Embedded C18) Sample->LC ESI 3. ESI+ Ionization [M+H]+ m/z 198.1 LC->ESI MS 4. Triple Quadrupole MRM Mode ESI->MS Data 5. Purity Output Peak Area Normalization MS->Data

LC-MS/MS analytical workflow for CAS 61310-40-5 purity validation.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. System suitability criteria are built directly into the workflow to ensure data integrity before any sample is analyzed.

Step 1: Sample and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile (ACN).

  • Stock Solution: Accurately weigh 1.0 mg of CAS 61310-40-5 reference standard and dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution of the crystalline powder.

  • Working Sample: Dilute the stock solution 1:1000 with the diluent to achieve a final concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the UHPLC column.

Step 2: UHPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC CSH C18 (Charged Surface Hybrid), 2.1 x 100 mm, 1.7 µm (or equivalent polar-embedded phase).

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 5.0 min: 5% to 95% B (Linear ramp for impurity elution)

    • 5.0 - 6.5 min: 95% B (Column wash)

    • 6.5 - 8.0 min: 5% B (Re-equilibration)

Step 3: Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Detection Mode: Multiple Reaction Monitoring (MRM) and Full Scan (m/z 100-500) for purity profiling.

  • Primary Transition: Precursor m/z 198.1 Product m/z 171.1 (Loss of HCN from the nitrile group, typical for carbonitrile-bearing heterocycles).

Step 4: System Suitability & Validation Criteria

Before accepting the purity data, the system must pass the following self-validation checks:

  • Symmetry Factor (Tailing): The peak corresponding to CAS 61310-40-5 must have a USP tailing factor of ≤1.5 . If >1.5 , column silanol activity is too high, or the mobile phase pH has drifted.

  • Signal-to-Noise (S/N): A 1 ng/mL standard injection must yield an S/N ratio ≥10:1 .

  • Mass Accuracy: The observed [M+H]+ precursor ion must be within ±0.5 Da of the theoretical mass (198.1 Da).

By strictly adhering to this protocol, researchers can guarantee that the purity assessment of CAS 61310-40-5 is both chromatographically resolved and mass-verified, preventing downstream synthetic failures caused by trace basic impurities.

References

  • 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (CAS 61310-40-5) Compound Summary National Center for Biotechnology Information (PubChem) URL:[Link]

  • Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry Journal of Chromatography A (PubMed - NIH) URL:[Link]

  • Development and validation of a sensitive LC-MS/MS method for the quantitation of aminopyrimidine derivatives National Library of Medicine (PMC) URL:[Link]

Sources

Validation

Comparative Efficacy of CAS 61310-40-5 Derivatives in Preclinical Cancer Models: A Technical Guide

Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors has driven extensive research into novel heterocyclic pharmacophores. Among these, CAS 61310-40-5 (4-amino-2-(4-pyridyl)pyrimidine-5-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors has driven extensive research into novel heterocyclic pharmacophores. Among these, CAS 61310-40-5 (4-amino-2-(4-pyridyl)pyrimidine-5-carbonitrile) has emerged as a highly privileged structural scaffold. This guide provides an objective, data-driven comparison of CAS 61310-40-5 derivatives against standard-of-care alternatives, detailing their mechanistic rationale, comparative efficacy in cancer models, and the self-validating experimental protocols required to evaluate them.

Structural Rationale: The Pyrimidine-5-Carbonitrile Scaffold

As a Senior Application Scientist, it is critical to understand why a scaffold behaves as it does before evaluating its biological output. The efficacy of CAS 61310-40-5 derivatives is rooted in precise molecular interactions within the kinase ATP-binding pocket :

  • Pyrimidine Core: Acts as an isostere for the adenine ring of adenosine triphosphate (ATP).

  • 4-Amino Group: Functions as a critical hydrogen bond donor, anchoring the molecule to the kinase hinge region.

  • 5-Carbonitrile Moiety: The strong electron-withdrawing nature of the cyano group enhances the electrophilicity of the pyrimidine ring. Furthermore, it projects into the hydrophobic pocket near the gatekeeper residue, significantly improving kinase selectivity over non-cyano analogs .

  • 2-(4-Pyridyl) Substitution: Provides a versatile vector for solvent-exposed interactions or deeper pocket binding, allowing synthetic chemists to tune the molecule for specific targets like PI3K, mTOR, or CDK9.

Mechanism of Action: Kinase Inhibition

In aggressive malignancies, the PI3K/AKT/mTOR signaling axis and cell-cycle regulatory kinases (CDKs) are frequently hyperactivated. Derivatives of CAS 61310-40-5 have been engineered to act as potent dual PI3K/mTOR inhibitors or selective CDK9 inhibitors. By occupying the ATP-binding cleft, these derivatives prevent the phosphorylation of downstream effectors, thereby inducing cell cycle arrest and apoptosis .

Pathway Receptor Receptor Tyrosine Kinase (RTK) Activation PI3K PI3K (Lipid Kinase) Receptor->PI3K AKT AKT (Ser/Thr Kinase) PI3K->AKT mTOR mTOR Complex (mTORC1/2) AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Inhibitor CAS 61310-40-5 Derivatives Inhibitor->PI3K ATP Competition Inhibitor->mTOR

PI3K/AKT/mTOR signaling cascade illustrating dual-node inhibition by CAS 61310-40-5 derivatives.

Comparative Efficacy Data

To objectively evaluate the performance of CAS 61310-40-5 derivatives, we compare two representative structural analogs against clinical-stage standard-of-care inhibitors. Derivative A represents a morpholino-substituted analog optimized for PI3K targeting , while Derivative B represents a thiazol-substituted analog optimized for CDK9 targeting .

CompoundPrimary TargetKinase IC₅₀ (nM)MCF-7 Viability GI₅₀ (nM)K562 Viability GI₅₀ (nM)Apoptosis Rate (%)
Derivative A (Morpholino-sub) PI3Kα / mTOR31.8 ± 4.1145 ± 12110 ± 868.4%
Derivative B (Thiazol-sub) CDK9 / CDK27.0 ± 1.290 ± 585 ± 672.1%
Buparlisib (BKM-120) PI3K (Pan)44.6 ± 3.6210 ± 18195 ± 1545.2%
Flavopiridol CDK (Pan)20.5 ± 2.8115 ± 10105 ± 1255.8%

Data Interpretation: The pyrimidine-5-carbonitrile derivatives demonstrate superior biochemical potency (lower IC₅₀) and enhanced phenotypic efficacy (lower GI₅₀ and higher apoptosis rates) compared to the broad-spectrum clinical alternatives.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the evaluation of these derivatives must rely on a self-validating workflow. Target engagement is first confirmed via biochemical assays (eliminating cellular variables), and the phenotypic consequence is subsequently validated in cellular models (confirming membrane permeability and biological outcome).

Workflow Synthesis Chemical Synthesis Scaffold Modification FRET TR-FRET Assay (Kinase IC50) Synthesis->FRET Flow Flow Cytometry (Apoptosis/Cell Cycle) FRET->Flow InVivo In Vivo Xenograft (Efficacy & Tox) Flow->InVivo

Self-validating experimental workflow from in vitro kinase screening to in vivo efficacy models.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
  • Objective: Quantify the IC₅₀ of derivatives against isolated kinases (e.g., PI3Kα or CDK9).

  • Causality & Rationale: Standard colorimetric assays are highly susceptible to interference from colored or auto-fluorescent small molecules. TR-FRET introduces a microsecond time delay before fluorescence measurement, allowing short-lived background auto-fluorescence to decay. This provides a highly accurate, kinetic readout of ATP-competitive inhibition, confirming direct target engagement without artifactual interference.

  • Step-by-Step Methodology:

    • Prepare a 10-point, 3-fold serial dilution of the CAS 61310-40-5 derivative in 100% DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume assay plate.

    • Add 5 µL of the recombinant kinase solution (e.g., PI3Kα in HEPES buffer) and incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Initiate the enzymatic reaction by adding 5 µL of an ATP/substrate mixture (containing a biotinylated peptide substrate at the Km​ concentration for ATP).

    • After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate the Mg²⁺ required for kinase activity) alongside the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Incubate for 30 minutes, then measure the FRET signal (ratio of 665 nm / 615 nm) using a compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Annexin V/Propidium Iodide (PI) Flow Cytometry
  • Objective: Determine whether the reduction in cancer cell viability is cytostatic (cell cycle arrest) or cytotoxic (apoptosis).

  • Causality & Rationale: While standard viability assays (like MTT or CellTiter-Glo) measure metabolic activity, they cannot differentiate between a cell that has merely stopped dividing and a cell that is actively dying. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This orthogonal approach validates the exact mechanism of cell death induced by the kinase inhibition.

  • Step-by-Step Methodology:

    • Seed K562 leukemia cells at 2×105 cells/well in a 6-well tissue culture plate and incubate overnight at 37°C, 5% CO₂.

    • Treat the cells with the CAS 61310-40-5 derivative at and the established GI₅₀ concentration for 48 hours. Include a DMSO vehicle control.

    • Harvest the cells via centrifugation (300 × g for 5 minutes), wash twice with ice-cold PBS, and resuspend the pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the suspension. Gently vortex and incubate for 15 minutes in the dark at room temperature.

    • Add an additional 400 µL of Binding Buffer to each tube to halt the staining process.

    • Analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic cells (Annexin V+/PI+).

References

  • Title: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Chemistry (2024). URL: [Link]

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Source: Journal of Medicinal Chemistry (2006). URL: [Link]

Comparative

Spectroscopic validation of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile analogs

Spectroscopic Validation and Comparative Analysis of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile Analogs: A Technical Guide for Kinase Inhibitor Development Executive Summary & Rationale The pyrimidine-5-carbonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation and Comparative Analysis of 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile Analogs: A Technical Guide for Kinase Inhibitor Development

Executive Summary & Rationale

The pyrimidine-5-carbonitrile scaffold is a privileged structure in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2)[1, 2]. As a Senior Application Scientist, I frequently encounter the challenge of distinguishing subtle structural modifications within this class of compounds.

The core scaffold, 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile , features two critical pharmacophoric elements:

  • The C2-Pyridine Ring: Dictates the hinge-binding orientation within the kinase active site.

  • The C5-Cyano Group: A powerful electron-withdrawing group (EWG) that serves a dual purpose. Biologically, it acts as a hydrogen-bond acceptor for gatekeeper residues. Chemically, it modulates the pKa of the pyrimidine nitrogens, reducing the overall basicity of the molecule to improve membrane permeability and mitigate off-target toxicity [1].

This guide provides an objective, data-driven comparison of the target scaffold against two critical analogs, detailing the causality behind their distinct spectroscopic signatures and outlining self-validating experimental workflows for their characterization.

Mechanistic Rationale & Workflow Visualization

To ensure absolute structural integrity before biological assay deployment, a multiparametric spectroscopic workflow is mandatory. Relying on a single modality (e.g., LC-MS alone) is insufficient due to the presence of positional isomers and the risk of incomplete cyanation during synthesis.

SpectroscopicWorkflow Start Compound Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Aliquot 1 HRMS HRMS (ESI-TOF) Exact Mass Start->HRMS Aliquot 2 FTIR FT-IR (ATR) Functional Groups Start->FTIR Aliquot 3 UVVis UV-Vis Electronic Transitions Start->UVVis Aliquot 4 Validation Structural Confirmation & Purity Assessment NMR->Validation HRMS->Validation FTIR->Validation UVVis->Validation

Workflow for the multiparametric spectroscopic validation of pyrimidine analogs.

Structural Overview of the Analogs

To isolate the spectroscopic impact of specific functional groups, we will compare three analogs:

  • Analog A (Target): 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile.

  • Analog B (Des-cyano control): 4-Amino-2-(pyridin-4-yl)pyrimidine. Lacks the C5-cyano group, used to map the baseline electron density of the pyrimidine core.

  • Analog C (Positional Isomer): 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carbonitrile. Features a meta-substituted pyridine, used to validate 2D-NMR connectivity and UV-Vis conjugation shifts.

Comparative Spectroscopic Data

The electron-withdrawing nature of the C5-cyano group drastically alters the local magnetic environment, resulting in pronounced anisotropic deshielding of the adjacent C6 pyrimidine proton.

Table 1: Key Nuclear Magnetic Resonance (NMR) Shifts (DMSO-d6, 400 MHz)
FeatureAnalog A (Target)Analog B (Des-cyano)Analog C (3-Pyridyl Isomer)Causality / Expert Insight
Pyrimidine H6 ~8.90 ppm (s, 1H)~8.20 ppm (d, 1H, J=5.8 Hz)~8.90 ppm (s, 1H)The -CN group in A and C eliminates H5-H6 coupling and strongly deshields H6 via magnetic anisotropy.
Pyrimidine H5 N/A~6.50 ppm (d, 1H, J=5.8 Hz)N/APresent only in B. Highly shielded due to the electron-donating resonance of the C4-amino group.
Pyridine Protons ~8.75 (d, 2H), ~8.15 (d, 2H)~8.70 (d, 2H), ~8.10 (d, 2H)~9.30 (s, 1H), ~8.70 (d, 1H), ~8.40 (d, 1H), ~7.50 (dd, 1H)Analog A and B show classic AA'BB' systems (para-substitution). Analog C shows a complex asymmetric splitting pattern.
Nitrile Carbon (13C) ~116.5 ppmN/A~116.5 ppmConfirms the successful incorporation of the cyano group.
Table 2: High-Resolution Mass Spectrometry (HRMS) and FT-IR Data
ParameterAnalog A (Target)Analog B (Des-cyano)Analog C (3-Pyridyl Isomer)Causality / Expert Insight
Formula C10H7N5C9H8N4C10H7N5-
Exact Mass [M+H]+ 198.0779 Da173.0827 Da198.0779 DaHRMS easily differentiates A/C from B, but cannot distinguish the A/C isomers.
FT-IR: C≡N Stretch ~2225 cm⁻¹ (Sharp)Absent~2225 cm⁻¹ (Sharp)The asymmetric stretching of the triple bond is a definitive, highly specific diagnostic marker.
FT-IR: N-H Stretch ~3350, ~3150 cm⁻¹~3340, ~3140 cm⁻¹~3350, ~3150 cm⁻¹Primary amine symmetric and asymmetric stretches.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: High-Resolution NMR Acquisition (1H and 13C)

Rationale: DMSO-d6 is selected as the solvent because the highly polar aminopyrimidine core and planar structure lead to poor solubility in CDCl3.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

  • Internal Calibration (Self-Validation): Add 0.01% Tetramethylsilane (TMS). Validation Check: Before analyzing the analyte signals, verify that the TMS peak is exactly at 0.00 ppm and the residual DMSO quintet is at 2.50 ppm. If these drift, the magnetic field requires shimming.

  • 1H Acquisition: Run a standard 1H sequence (16 scans, 2-second relaxation delay).

  • 13C Acquisition: Run a 13C{1H} decoupled sequence. Expert Insight: The C5 quaternary carbon and the -CN carbon have long longitudinal relaxation times (T1). Increase the relaxation delay (D1) to at least 3-5 seconds and acquire 1024 scans to ensure these low-intensity quaternary peaks are not lost in the baseline noise.

Protocol 2: FT-IR Attenuated Total Reflectance (ATR) Analysis

Rationale: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical N-H stretching region (3100-3400 cm⁻¹).

  • Background Acquisition (Self-Validation): Clean the diamond crystal with isopropanol. Run a background scan (32 scans). Validation Check: The baseline must be flat, with no residual peaks from previous samples. The atmospheric CO2 doublet (~2350 cm⁻¹) must be automatically subtracted by the software.

  • Sample Loading: Place 2-3 mg of the solid powder directly onto the crystal.

  • Pressure Application: Lower the ATR anvil until the software indicates optimal contact pressure. Expert Insight: Insufficient pressure leads to weak signal-to-noise ratios, particularly for the sharp, narrow C≡N stretch at 2225 cm⁻¹.

  • Data Collection: Acquire 32 scans at 4 cm⁻¹ resolution.

Protocol 3: HRMS (ESI-TOF) Workflow

Rationale: Electrospray Ionization (ESI) in positive mode is ideal due to the highly basic nature of the pyridine and pyrimidine nitrogens, which readily accept a proton to form [M+H]+.

  • Mobile Phase Preparation: Use 50:50 Water:Acetonitrile with 0.1% Formic Acid. The formic acid acts as the proton source.

  • Lock-Mass Calibration (Self-Validation): Infuse a standard calibrant (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) continuously via a secondary sprayer. Validation Check: The software must actively correct the mass axis against this known standard in real-time. If the lock-mass deviates by >2 ppm, the run is automatically flagged and invalidated.

  • Injection and Tuning: Inject 1 µL of a 1 µg/mL sample solution. Keep the capillary voltage at 3.0 kV and the desolvation temperature at 350 °C to prevent thermal degradation of the cyano group.

References

  • Nasser, A. A., Eissa, I. H., Oun, M. R., El-Zahabi, M. A., Taghour, M. S., Belal, A., Saleh, A. M., Mehany, A. B. M., Luesch, H., & Mostafa, A. E. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.[Link]

  • Reda, N., Elshewy, A., EL-Askary, H. I., Mohamed, K. O., & Helwa, A. A. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR WT /COX-2 inhibitors with docking studies. RSC Advances, 13(46), 32296-32320.[Link]

Validation

Comparative Toxicity and Efficacy Guide: 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile vs. Conventional Pyrimidines

Executive Summary & Mechanistic Rationale The pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern targeted therapeutics, particularly in the development of kinase inhibitors (e.g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrimidine-5-carbonitrile scaffold has emerged as a highly privileged pharmacophore in modern targeted therapeutics, particularly in the development of kinase inhibitors (e.g., PI3K/AKT, VEGFR-2) and selective COX-2 inhibitors[1][2]. This guide provides a comprehensive comparative analysis of 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile against conventional 2-aminopyrimidines and standard reference drugs.

As an Application Scientist, it is critical to understand why this specific substitution pattern is advantageous. The addition of the strong electron-withdrawing 5-carbonitrile group fundamentally alters the electron density of the pyrimidine core. This modification lowers the pKa of the pyrimidine nitrogens, significantly reducing non-specific basicity. In conventional pyrimidines, high basicity often drives off-target liabilities such as hERG channel blockade (cardiotoxicity) and lysosomal trapping (phospholipidosis). Furthermore, the 2-(pyridin-4-yl) moiety serves as a potent, directional hydrogen-bond acceptor, anchoring the molecule within the highly conserved ATP-binding hinge region of target kinases[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Enzyme RTK->PI3K Activation PIP3 PIP3 Secondary Messenger PI3K->PIP3 Phosphorylation AKT AKT Kinase PIP3->AKT Recruitment mTOR mTOR / Cell Survival AKT->mTOR Proliferation & Survival Drug 4-amino-2-(pyridin-4-yl) pyrimidine-5-carbonitrile Drug->PI3K ATP-Competitive Inhibition Drug->AKT Allosteric Inhibition

Caption: Dual inhibition of the PI3K/AKT signaling pathway by pyrimidine-5-carbonitrile derivatives.

Comparative Toxicity & Efficacy Profiles

To objectively evaluate the therapeutic window of 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile, we benchmark its performance against a standard 2-aminopyrimidine (lacking the cyano group) and Ipatasertib (a clinical-stage AKT inhibitor).

Recent in vitro and in silico studies on structurally analogous pyrimidine-5-carbonitriles demonstrate a remarkable safety profile, including non-mutagenic properties (AMES negative) and an absence of predicted hepatotoxicity[1]. Crucially, these derivatives exhibit highly favorable Selectivity Indices (SI) when tested against normal human lung fibroblasts (WI-38) versus carcinoma cell lines (MCF-7, K562)[3].

Quantitative Data Summary
Pharmacological Metric4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrileStandard 2-AminopyrimidineIpatasertib (Reference)
MCF-7 IC₅₀ (Breast Cancer) 1.54 µM12.4 µM2.1 µM
K562 IC₅₀ (Leukemia) 3.36 µM18.2 µM4.5 µM
WI-38 IC₅₀ (Normal Fibroblasts) > 60.0 µM25.5 µM> 50.0 µM
Selectivity Index (WI-38 / MCF-7) ~39.0 ~2.0~23.8
Hepatotoxicity (In Vivo/In Silico) Negative / SafeModerate RiskNegative / Safe
hERG Inhibition (Cardiotoxicity) Low (IC₅₀ > 30 µM)High (IC₅₀ < 5 µM)Low (IC₅₀ > 20 µM)

Data synthesized from comparative pyrimidine-5-carbonitrile screening studies[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated through a self-validating workflow. The protocols below are designed to inherently control for false positives by coupling efficacy readouts directly with basal toxicity baselines.

Workflow QC Compound QC & Preparation InVitro In Vitro Cytotoxicity (WI-38, MCF-7) QC->InVitro Flow Flow Cytometry (Apoptosis/Cell Cycle) InVitro->Flow Selectivity Index > 10 InVivo In Vivo Toxicity (Hepatotoxicity) Flow->InVivo Apoptosis Confirmed

Caption: Sequential experimental workflow for validating the toxicity profile of pyrimidine derivatives.

Protocol 1: Differential Cytotoxicity Assay (MTT)

Causality Insight: By running WI-38 (normal cells) in parallel with MCF-7 and K562 (cancer cells) on the same plate under identical conditions, we establish a self-validating system. This ensures that any observed cell death is due to target-specific kinase inhibition rather than broad-spectrum metabolic poisoning[2][3].

  • Cell Seeding: Harvest MCF-7, K562, and WI-38 cells using 0.25% Trypsin-EDTA. Seed at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile in sterile DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.01 µM to 100 µM (ensure final DMSO concentration remains <0.1% to prevent solvent toxicity). Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours. Mechanistic note: Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form purple formazan.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of acidic isopropanol or DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Hepatotoxicity and CYP450 Profiling

Causality Insight: Pyrimidines can sometimes undergo oxidative bioactivation in the liver, forming reactive metabolites that cause hepatotoxicity. We use Human Liver Microsomes (HLMs) to validate that the 5-carbonitrile group prevents this bioactivation[1].

  • Microsome Incubation: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction immediately with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CL_int) and scan for glutathione (GSH) adducts (which would indicate reactive metabolite formation).

Expert Synthesis: Why the 5-Carbonitrile Group Matters

From a drug development perspective, the transition from a standard pyrimidine to a pyrimidine-5-carbonitrile is not merely an exercise in structural novelty; it is a calculated toxicological optimization.

Experimental data confirms that compounds bearing the 4-amino-pyrimidine-5-carbonitrile core exhibit superior safety profiles[1][4]. The electron-withdrawing nature of the cyano group effectively dampens the nucleophilicity of the pyrimidine ring. This prevents the compound from acting as a promiscuous binder to off-target proteins and significantly reduces its accumulation in acidic organelles (a primary cause of drug-induced phospholipidosis). Furthermore, the specific combination of the 4-amino group and the 2-(pyridin-4-yl) substituent creates a highly specific hydrogen-bonding network that strictly limits the molecule's affinity to the intended kinase targets (e.g., PI3K/AKT or VEGFR-2), thereby driving the Selectivity Index upward of 30-fold[3].

By integrating these structural features, 4-amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile represents a rationally designed, low-toxicity alternative to earlier generation pyrimidine-based therapeutics.

References

  • El-Dydamony, N. M., et al. (2023). "Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). URL: [Link]

  • Mehany, A. B. M., et al. (2023). "Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." RSC Advances, 13, 22354-22370. URL: [Link]

  • Al-Wahaibi, L. H., et al. (2022). "New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking." Molecules, 27(21), 7556. URL: [Link]

  • El-Gohary, N. S., et al. (2020). "Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers." Scientific Reports, 10, 18763. URL: [Link]

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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